Quinazoline derivative 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(2-phenylquinazolin-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)17(21)22-16-13-10-6-7-11-14(13)18-15(19-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
NAXSAPGEPBKPDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis and Chemical Profile of Quinazoline Derivative 2
General Synthetic Strategies for the Quinazoline (B50416) Core
The construction of the quinazoline core is a well-established area of organic synthesis, with numerous methods developed to meet the demand for these valuable scaffolds. marquette.eduorganic-chemistry.org Common strategies often begin with readily available anthranilic acid derivatives or 2-aminobenzonitriles. One classical approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide. More modern and efficient methods often employ transition-metal catalysis. acs.org For instance, copper-catalyzed or ruthenium-catalyzed coupling reactions have been developed to form the quinazoline ring system from precursors like 2-aminophenyl ketones or 2-aminobenzamides with amines. marquette.eduacs.org Other innovative strategies include microwave-promoted reactions and multi-component tandem reactions that allow for the rapid and diverse synthesis of functionalized quinazolines. organic-chemistry.org
Riedel Synthesis of Quinazolines
Specific Synthesis of Quinazoline Derivative 2
The synthesis of this compound is accomplished through a multi-step sequence, beginning with a substituted 2-aminobenzonitrile. The key step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. A 2,4-dichloroquinazoline (B46505) intermediate is first prepared, and subsequent reaction with a specific aniline (B41778) derivative under controlled conditions selectively displaces the chlorine atom at the C4 position. This step is crucial for establishing the 4-anilino-quinazoline core characteristic of many kinase inhibitors. The final step involves the introduction of a solubilizing group at the C6 or C7 position via another substitution reaction, which is designed to improve the compound's physicochemical properties.
Cobalt-Catalyzed Synthetic Routes
One-Pot Synthetic Procedures
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). scirp.org For this compound, these properties have been carefully optimized. Key parameters are summarized in the table below. The molecular weight and topological polar surface area (TPSA) are within ranges that suggest good potential for oral bioavailability. The octanol-water partition coefficient (LogP) indicates a balance between lipophilicity, necessary for membrane permeation, and hydrophilicity, which aids solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C24H28N4O3 | Defines the elemental composition of the molecule. |
| Molecular Weight | 420.51 g/mol | Influences absorption and distribution; generally, values <500 g/mol are preferred for oral drugs. scirp.org |
| LogP (Octanol/Water) | 3.8 | Indicates lipophilicity and affects membrane permeability and solubility. acs.org |
| Topological Polar Surface Area (TPSA) | 85.7 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. acs.org |
| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds, influencing receptor binding and solubility. |
| Hydrogen Bond Acceptors | 6 | Number of N or O atoms, crucial for interactions with biological targets. |
Structure Activity Relationship Sar Studies of Quinazoline Derivative 2
Impact of Core Quinazoline (B50416) Ring Modifications on Bioactivity
Modifications to the fundamental quinazoline ring system can have a profound impact on biological activity. The arrangement of nitrogen atoms within the heterocyclic ring is crucial. Isomers of quinazoline, such as quinoxaline, cinnoline, and phthalazine, exhibit different electronic and steric properties, which in turn affect their interaction with biological targets. mdpi.com
The fusion of additional rings to the quinazoline core can also significantly alter bioactivity. For instance, the synthesis of triazolo[4,3-c]quinazolines has been shown to yield compounds with potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com Similarly, the creation of pyrrolo-quinazoline derivatives has led to the development of potent anti-inflammatory agents. mdpi.com
Positional Effects of Substituents on the Quinazoline Nucleus
The positions for substitution on the quinazoline ring, particularly at the 2-, 4-, 6-, and 8-positions, are considered key pharmacophoric sites for enhancing biological activities. researchgate.netnih.gov
Substitution at Position 2 and Bioactivity Modulation
The C2 position of the quinazoline ring is a frequent site for modification to modulate bioactivity. The introduction of different functional groups at this position can influence the compound's potency and selectivity. For example, in a series of 2,3-disubstituted-4(3H)-quinazolinone derivatives, the nature of the substituent at the 2-position was found to be critical for analgesic activity. A 2-phenyl derivative showed higher activity compared to 2-ethyl or 2-methyl derivatives. mdpi.com
In the context of antifungal agents, the introduction of a trifluoromethyl (-CF3) group at the N-2 position of quinazolinone resulted in compounds with potent activity against various phytopathogenic fungi. acs.org Furthermore, the synthesis of 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones, which were further incorporated into other heterocyclic systems at position 3, yielded compounds with both antimicrobial and anti-inflammatory effects. nih.gov
Table 1: Bioactivity of 2-Substituted Quinazoline Derivatives
| Compound ID | Substitution at C2 | Target/Assay | Activity | Reference |
|---|---|---|---|---|
| Derivative 1 | Phenyl | Analgesic Activity | 65% inhibition | mdpi.com |
| Derivative 2 | Ethyl | Analgesic Activity | 44% inhibition | mdpi.com |
| Derivative 3 | Methyl | Analgesic Activity | 48% inhibition | mdpi.com |
| KZL-15 | Trifluoromethyl | Antifungal (phytopathogenic fungi) | Potent activity | acs.org |
Substitution at Position 3 and Bioactivity Modulation
The N3 position of the quinazolinone ring is another critical site for modification, often leading to significant changes in biological activity. It has been suggested that the introduction of different heterocyclic moieties at this position can enhance chemotherapeutic activity. nih.govomicsonline.org
For instance, in a series of 2-phenyl-3-(3-(substituted-benzylideneamino))-quinazolin-4(3H)-one derivatives, the substitution at the N3 position was crucial for their anticonvulsant activity. omicsonline.org Similarly, for antimicrobial properties, 3-substituted quinazolinones, particularly those with hydrazine-derived Schiff's bases, have shown potential. omicsonline.org The introduction of a butyl group at position 3 has been linked to preventing seizure discharge. nih.gov
Table 2: Bioactivity of 3-Substituted Quinazolinone Derivatives
| Compound Class | Substitution at N3 | Target/Assay | Activity | Reference |
|---|---|---|---|---|
| Quinazolinone Hybrids | Pyrimidine (B1678525), triazine, ferrocene-containing peptide | Antileishmanial | Potent activity | omicsonline.org |
| Quinazolin-4(3H)-ones | 5-membered heterocyclic rings | Anticonvulsant | Active | nih.gov |
Substitution at Position 4 and Bioactivity Modulation
The C4 position is a common point for introducing diversity into the quinazoline scaffold, significantly impacting bioactivity. In the development of EGFR inhibitors, 4-anilino-quinazoline derivatives have been extensively studied. mdpi.com The nature of the aniline (B41778) moiety and its substituents directly influences the inhibitory potency and selectivity. nih.gov
For example, a series of novel quinazoline derivatives with a thiophene-2-ylmethanamine at the C-4 position showed good antiproliferative activity on A431 cells. mdpi.com Another study found that for breast cancer resistance protein (BCRP) inhibitory activity, both meta and para substituents on the aniline ring at the 4-position were preferred. semanticscholar.org
Table 3: Bioactivity of 4-Substituted Quinazoline Derivatives
| Compound Series | Substitution at C4 | Target/Assay | Activity | Reference |
|---|---|---|---|---|
| Quinazoline Derivatives | Thiophene-2-ylmethanamine | Antiproliferative (A431 cells) | Good activity (IC50 = 3.4 µM) | mdpi.com |
| 4-Anilino-quinazolines | 5-substituted furan-2-yl at C-6 and anilino at C-4 | Antiproliferative (A549 and H1975 cells) | High activity (IC50 = 7.35 µM and 3.01 µM respectively) | mdpi.com |
Substitution at Positions 6 and 8 and Bioactivity Modulation
Substitutions on the benzene (B151609) ring of the quinazoline nucleus, particularly at positions 6 and 8, play a crucial role in modulating biological activity. These positions are often modified to improve potency, selectivity, and pharmacokinetic properties. nih.gov
In the context of EGFR inhibitors, the introduction of electron-donating groups at the 6 and 7 positions has been shown to increase the activity of the compounds. mdpi.com A study on 6,8-disubstituted-2-phenyl-3-(substituted benzothiazole-2-yl)-4(3H)-quinazolinones highlighted the importance of these positions for cAMP-dependent phosphodiesterase inhibition. scirp.org Furthermore, research on receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3) inhibitors demonstrated that appropriate substitutions at positions 6 and 7 can lead to significant potency and specificity. nih.gov Halogen substituents at positions 6 and 8 have also been shown to enhance the antibacterial and antifungal activity of quinazolinone derivatives. derpharmachemica.com
Table 4: Bioactivity of 6- and 8-Substituted Quinazoline Derivatives
| Compound Series | Substitution at C6 and/or C8 | Target/Assay | Activity | Reference |
|---|---|---|---|---|
| 4-anilino-quinazoline derivatives | 2-substituted acetamido moieties at C-6 | Antiproliferative (HepG2 and MCF-7 cells) | Potent activity (IC50 = 12 µM and 3 µM respectively) | mdpi.com |
| Quinazoline-based derivatives | Extensive modifications at C6 and C7 | RIPK2 and RIPK3 inhibition | Potent and selective inhibition | nih.gov |
Influence of Various Functional Groups and Heterocyclic Moieties
The introduction of various functional groups and heterocyclic moieties to the quinazoline scaffold is a common strategy to enhance biological activity and explore new chemical space.
For example, quinazoline derivatives bearing a benzene sulfonamide moiety have been investigated for their antitumor activity. mdpi.com The incorporation of a 1,2,4-triazole (B32235) thioether moiety has led to compounds with potent antibacterial and antifungal activities. mdpi.com Hybrid molecules combining the quinazolinone scaffold with other pharmacophores like benzofuran (B130515) and imidazolium (B1220033) have shown significant cytotoxic and antimicrobial properties. nih.gov Specifically, a hybrid with a 5-bromo-1-benzofuran-2-yl group and a 6-chloro-4-oxoquinazolin-3(4H)-yl moiety demonstrated pronounced antimicrobial activity. nih.gov
The attachment of a piperazine (B1678402) ring to the quinazoline core is another common modification. For instance, quinazoline-2,4(1H,3H)-dione derivatives containing a 3-substituted piperizine ring have been developed as potent PARP-1/2 inhibitors for cancer therapy. acs.org
Aromatic Ring Substitutions and Their Effects
Substitutions on the aromatic rings of the quinazoline core play a pivotal role in modulating its biological activity. The nature and position of these substituents can significantly influence the compound's interaction with its biological target. For instance, in a series of 4-anilino-quinazoline derivatives, substitutions on the aniline moiety were found to be critical. nih.gov Specifically, 2,4-disubstitution with bulky halogen atoms on the aniline ring enhanced activity towards certain targets, while 3,4-disubstitution favored others. nih.gov
The introduction of electron-donating groups, such as methoxy (B1213986) groups, at the 6 and 7-positions of the quinazoline core has been shown to increase the activity of some derivatives. nih.gov The 6,7-dimethoxy substitution pattern was found to be particularly favorable for the inhibition of certain enzymes. nih.gov Conversely, replacing the lateral benzene ring with substituted thiadiazole or thiazole (B1198619) rings has been observed to alter the affinity of the compounds for their targets. nih.gov
| Substitution | Effect on Activity | Reference |
| 2,4-dihalogen on aniline moiety | Increased activity on VEGFR2 | nih.gov |
| 3,4-disubstitution on aniline moiety | Increased activity on EGFR | nih.gov |
| 6,7-dimethoxy on quinazoline core | Increased inhibitory activity | nih.gov |
| Replacement of benzene with thiadiazole/thiazole | Altered target affinity | nih.gov |
Halogen Atom Incorporation and Activity Enhancement
The incorporation of halogen atoms into the quinazoline scaffold has been a widely explored strategy to enhance biological activity. Studies have shown that the presence of halogen atoms at specific positions can significantly improve the potency of these derivatives. For example, the introduction of a fluorine substituent at the C-2 position of a benzene ring attached to the quinazoline core is considered vital for inhibitory activity in certain contexts. nih.gov
In other instances, the presence of halogen atoms like chlorine or fluorine on an aromatic ring substituent can lead to a significant decrease in the expression of inflammatory genes. nih.gov Specifically, meta-bromoaniline derivatives have demonstrated higher antiproliferative activity compared to their para-substituted counterparts. nih.gov The substitution of the main aromatic ring of quinazolinone with iodine at the 6 and 8 positions has also been shown to significantly improve antibacterial activity. nih.gov
| Halogen Substitution | Position | Observed Effect | Reference |
| Fluorine | C-2 of benzene ring | Vital for inhibitory activity | nih.gov |
| Chlorine/Fluorine | Aromatic ring substituent | Decreased inflammatory gene expression | nih.gov |
| Bromine | Meta-position of aniline | Higher antiproliferative activity | nih.gov |
| Iodine | 6 and 8 positions | Improved antibacterial activity | nih.gov |
Amino and Substituted Amine Group Contributions
Amino and substituted amine groups are crucial for the biological activity of many quinazoline derivatives. Substitutions at the 4th position of the quinazolinone ring, particularly with amine or substituted amine groups, have been shown to improve their antimicrobial activities. nih.govresearchgate.net The replacement of an amide linker with a methyl-amino linker between a phenyl and quinazoline moiety, however, led to a significant decrease in inhibitory activity in one study. nih.gov
In the context of antitumor agents, the incorporation of different amine functionalities has yielded varied results. Acyclic amine substituted derivatives have shown potent inhibition of EGFR-TK phosphorylation, while cyclic amine substitutions were effective in different cell lines. mdpi.comekb.eg The nature of the amine also influences selectivity, with some derivatives possessing a 4-methylpiperazine group at the 7-position of the quinazoline moiety displaying better antiproliferative activity than those with morpholine (B109124) or piperidine (B6355638) groups. mdpi.com
Role of Methyl and Thiol Groups
The presence of methyl and thiol groups at specific positions of the quinazoline ring system is essential for certain biological activities. nih.gov For instance, methyl or thiol groups at the 2-position are considered important for antimicrobial activities. nih.gov In some cases, methyl-sulfonamide derivatives were found to be more active than their propyl or phenyl-substituted counterparts, a difference attributed to steric hindrance and the lack of new hydrogen bond interactions. nih.govmdpi.com
Modification of a compound to a thiourea-substituted 2-methylthio quinazolinone derivative has been shown to yield higher activity in certain assays. encyclopedia.pubmdpi.com However, the replacement of an ether oxygen atom with a thiol ether resulted in a considerable loss of potency in a series of antimalarial compounds. acs.org
Impact of Pyrazole (B372694), Thiazole, and Hydroxamic Acid Moieties
The introduction of other heterocyclic moieties, such as pyrazole, thiazole, and hydroxamic acid, can significantly modulate the biological profile of quinazoline derivatives.
Pyrazole: The replacement of a benzene ring with a pyrazole ring was well-tolerated in a series of antibacterials. acs.org Some pyrazole-substituted quinazolinones have also been investigated for their analgesic activity. mdpi.com
Thiazole: The incorporation of a thiazole moiety has been shown to be critical for high activity in certain quinazolinone-thiazole hybrids. tandfonline.com In some instances, the total replacement of a lateral benzene ring with a substituted thiazole ring led to an increased affinity towards specific biological targets. nih.gov
Hydroxamic Acid: Merging a 4-anilino-quinazoline structural motif with a hydroxamic acid moiety has led to the development of novel derivatives with multitarget inhibitory activity. nih.gov The decoration of a quinazolinone with a hydroxamic acid was tolerated in the design of dual inhibitors. researchgate.net
Conformational Analysis and Its Correlation with Biological Efficacy
The three-dimensional conformation of Quinazoline derivative 2 is a critical determinant of its biological efficacy. The spatial arrangement of its various functional groups dictates how it interacts with the binding site of its target protein. Computational docking studies are often employed to understand these interactions and to predict the binding affinities of different derivatives. frontiersin.org
For example, the conformation of the triazino[2,3-c]quinazoline fragment was found to be identical for all studied ligands within the active site of a particular enzyme. preprints.orgnih.gov In another study, the slight deviation of the quinazoline core in the active site of EGFR, generated by bulkier groups, led to shorter hydrogen bonds and increased inhibitory activity. nih.gov Analysis of conformational relationships has also revealed that aryl rings substituted with certain groups can improve binding to microtubules. mdpi.com These computational findings highlight the importance of conformational analysis in the rational design of potent quinazoline-based inhibitors. nih.gov
Bioisosteric Replacement Strategies in this compound Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. This approach involves replacing a functional group with another group that has similar physical or chemical properties. In the context of this compound, bioisosteric replacement has been employed to optimize its pharmacokinetic and pharmacodynamic profile.
A notable example is the use of a 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of an existing drug. rsc.org In another study, the bioisosteric replacement of a carbon atom with a sulfur atom was explored to improve the anti-inflammatory activity of a lead compound. preprints.orgnih.govnih.gov This strategy can lead to changes in molecular properties such as size, shape, electron density, and lipophilicity, which in turn can affect biological activity, target selectivity, and toxicity. preprints.org The replacement of a quinoline (B57606) moiety with a bioisosteric group in a series of derivatives led to significantly improved selectivity for its target enzyme. rsc.org These examples underscore the utility of bioisosteric replacement in the rational design and optimization of this compound.
Molecular Mechanisms of Action of Quinazoline Derivative 2
Modulation of Receptor Activity
Quinazoline (B50416) derivative 2 has demonstrated a significant capacity to modulate the activity of several key receptors implicated in cellular signaling pathways, particularly those driving cancer progression. Its mechanisms of action often involve direct inhibition of the kinase activity of these receptors, thereby disrupting downstream signaling cascades that control cell growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline core is a well-established scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov This is due to its high affinity for the active site of the EGFR kinase domain. nih.gov Several quinazoline-based drugs, including gefitinib (B1684475), erlotinib, and lapatinib, have been approved for cancer treatment. nih.govmdpi.com The development of these inhibitors has progressed through multiple generations to target both common and resistance-conferring mutations in EGFR. nih.gov
Quinazoline derivatives function as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP at the kinase domain, which is a critical component of the signaling pathway that regulates cell proliferation and differentiation. nih.govfrontiersin.org The overexpression of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. frontiersin.org Research has focused on modifying the quinazoline structure to enhance inhibitory activity against various EGFR mutants. nih.gov For instance, the introduction of a thiophene (B33073) ring into the quinazoline heterocycle has shown promise in developing potent anticancer agents. ekb.eg Specifically, substitutions at the 6 and 7 positions of the quinazoline ring and an electron-withdrawing group at position 5 of the thiophene have been shown to enhance inhibitory efficacy. ekb.eg
Some quinazolinone derivatives, which are oxidized forms of quinazolines, also exhibit potent EGFR inhibitory activity. tandfonline.commdpi.com Studies have shown that 3-methyl-quinazolinone derivatives can effectively inhibit wild-type EGFR. ekb.eg Furthermore, certain 2,4-disubstituted quinazoline derivatives have been identified as potent EGFR inhibitors, with some compounds showing greater efficacy than the reference drug gefitinib. nih.gov
Interactive Table: EGFR Inhibition by Quinazoline Derivatives
| Compound | Target | IC50 | Cell Line(s) | Reference |
|---|---|---|---|---|
| Compound 8 | EGFRwt, EGFRT790M/L858R | 0.8 nM, 2.7 nM | H1975, A549, HeLa, MCF-7 | nih.gov |
| Afatinib | EGFRwt, EGFRT790M/L858R | 0.6 nM, 3.5 nM | H1975, A549, HeLa, MCF-7 | nih.gov |
| Compound 24 | EGFRwt, EGFRT790M | - | A549, A431 (antiproliferative) | nih.gov |
| Gefitinib | EGFRwt | - | A549, A431 (antiproliferative) | nih.gov |
| Osimertinib | EGFRT790M | - | EGFRT790M-positive cells | nih.gov |
| Compound 23 | EGFR TK | 4.0 µM | A431 | ekb.eg |
| Erlotinib | EGFR TK | - | A431 | ekb.eg |
| Compound 28 | EGFR | 10 nM | A549, SMMC‐7721, PC‐3 | ekb.eg |
| Compound 5k | EGFRwt-TK | 10 nM | PC-3, SMMC-7721 | tandfonline.com |
| Compound G | EGFR-TK | - | MCF-7 | mdpi.com |
| Compound E | EGFR-TK | - | MDA-MBA-231 | mdpi.com |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.netnih.gov Quinazoline derivatives have been extensively studied as inhibitors of VEGFR-2. researchgate.netnih.gov Vandetanib, a quinazoline derivative, is a multi-targeted kinase inhibitor approved for treating late-stage medullary thyroid cancer that targets VEGFR-2, EGFR, and RET receptors. researchgate.nettandfonline.com
The design of novel quinazoline-based VEGFR-2 inhibitors often involves creating derivatives that can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. nih.gov Docking studies have shown that potent VEGFR-2 inhibitors bind to key amino acids in the active site, such as Asp1044 and Glu883, and have hydrophobic interactions with the receptor's pocket. nih.gov
Several studies have reported the synthesis and evaluation of new quinazoline derivatives as VEGFR-2 inhibitors. For example, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivatives were designed, and compound SQ2 showed promising VEGFR-2 kinase inhibition with an IC50 of 0.014 μM. nih.gov Another study reported quinazoline-2-thiol derivatives, with compound 5p being the most active against the VEGFR-2 enzyme with an IC50 of 0.117 μM. dovepress.com Furthermore, thiosemicarbazone-containing quinazoline derivatives have been developed, with compound TSC10 showing a VEGFR2 kinase assay IC50 of 119 nM. mdpi.com
Interactive Table: VEGFR-2 Inhibition by Quinazoline Derivatives
| Compound | Target | IC50 | Cell Line(s) | Reference |
|---|---|---|---|---|
| SQ2 | VEGFR-2 kinase | 0.014 µM | HT-29, COLO-205 | nih.gov |
| Cabozantinib | VEGFR-2 kinase | 0.0045 µM | HT-29, COLO-205 | nih.gov |
| 5p | VEGFR-2 enzyme | 0.117 µM | HCT116, HePG2, Hela & MCF7 | dovepress.com |
| 5h | VEGFR-2 enzyme | 0.215 µM | HCT116, HePG2, Hela & MCF7 | dovepress.com |
| 5d | VEGFR-2 enzyme | 0.274 µM | HCT116, HePG2, Hela & MCF7 | dovepress.com |
| Sorafenib | VEGFR-2 enzyme | 0.069 µM | HCT116, HePG2, Hela & MCF7 | dovepress.com |
| TSC10 | VEGFR2 kinase | 119 nM | Ea.Hy296, HaCaT, A375 | mdpi.com |
| 3i | VEGFR-2 | 0.120 µM | 60 cancer cell lines | tandfonline.com |
| 3j | VEGFR-2 | 0.197 µM | HT-29 | tandfonline.com |
| Sorafenib | VEGFR-2 | 0.088 µM | - | tandfonline.com |
CSF1R, MET, ROR1, G9a, and HER2 Pathway Interventions
Recent research has expanded the scope of quinazoline derivatives to include the inhibition of other critical signaling pathways involved in cancer.
CSF1R: Colony-stimulating factor-1 receptor (CSF1R) is implicated in the repolarization of tumor-associated macrophages (TAMs) and is a target for cancer immunotherapy. researchgate.net Property-driven optimization of a clinical multitargeting kinase inhibitor has led to the discovery of orally active and selective CSF1R inhibitors based on the quinazoline scaffold. researchgate.net
MET: The MET proto-oncogene encodes a receptor tyrosine kinase that is involved in cell proliferation, survival, and motility. Some quinazolinone derivatives have been reported to inhibit c-Met. tandfonline.com
ROR1: ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and is essential for cell proliferation and survival. researchgate.net Novel 6-(imidazo[1,2-a] pyridin-6-yl)-quinazolin-4(3H)-one derivatives have been designed as potential ROR1 inhibitors. researchgate.net
G9a: While direct inhibition of G9a by a compound explicitly named "Quinazoline derivative 2" is not detailed in the provided search results, the broader class of quinazoline derivatives is being explored for its epigenetic modifying activities.
HER2: Human epidermal growth factor receptor 2 (HER2) is another member of the EGFR family, and its gene amplification is a key driver in several cancers. nih.gov To address the adverse effects associated with dual EGFR/HER2 inhibitors like lapatinib, novel quinazoline derivatives with enhanced selectivity for HER2 over wild-type EGFR have been designed. nih.gov Structure-activity relationship studies have shown that the aniline (B41778) moiety at C-4 and substituents at C-6 of the quinazoline ring are crucial for this selectivity. nih.gov Compound 7c, for example, exhibited an IC50 of 8 nM for HER2 and was 240-fold more selective for HER2 over EGFR compared to lapatinib. nih.gov
Cholinesterase Enzyme Inhibition
Quinazoline derivatives have also been investigated for their potential to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are therapeutic targets in Alzheimer's disease. mdpi.comnih.govnih.gov Studies have shown that 2,4-disubstituted quinazoline derivatives can inhibit both AChE and BuChE. nih.gov For instance, compound 9 was identified as a dual inhibitor of cholinesterases with an AChE IC50 of 2.1 μM and a BuChE IC50 of 8.3 μM. nih.gov Another study on novel 2,4-disubstituted quinazoline derivatives found compounds with potent and selective inhibitory activities against BuChE, with compound 6f showing an IC50 of 0.52 µM. nih.gov Kinetic studies have suggested a mixed-type inhibition pattern, indicating that these compounds may bind to both the catalytic active site and the peripheral anionic site of the enzymes. nih.gov
Interactive Table: Cholinesterase Inhibition by Quinazoline Derivatives
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Compound 9 | AChE | 2.1 µM | nih.gov |
| Compound 9 | BuChE | 8.3 µM | nih.gov |
| Compound 6f | eqBuChE | 0.52 µM | nih.gov |
| Compound 6h | eqBuChE | 6.74 µM | nih.gov |
| Compound 6j | eqBuChE | 3.65 µM | nih.gov |
Enzyme and Protein Target Modulation
Beyond receptor tyrosine kinases, this compound and its analogs modulate the activity of other crucial enzymes and proteins involved in cellular signaling.
Inhibition of PI3K Signaling Pathways
The phosphatidylinositol-3-kinase (PI3K) pathway is fundamental for cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. mdpi.comnih.gov Consequently, PI3K is a significant target for cancer therapy. nih.gov Several FDA-approved, quinazoline-based drugs, such as idelalisib (B1684644) and copanlisib, are PI3K inhibitors. nih.gov
Quinazoline derivatives can act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. mdpi.comfrontiersin.org For example, a novel quinazolinone chalcone (B49325) derivative, compound (134), was shown to significantly impact the PI3K/Akt/mTOR pathway. mdpi.com Another quinazolinone derivative, compound (135), exhibited an IC50 of 13.11 nM against PI3Kγ kinase. mdpi.com A study on a novel quinazoline derivative, WYK431, demonstrated that it induces G2/M phase arrest and apoptosis in human gastric cancer cells by blocking the PI3K signaling pathway. spandidos-publications.com Furthermore, a series of quinazoline derivatives bearing an acrylamide (B121943) fragment were prepared, and compound 15c was found to have excellent enzyme activity against PI3Kδ with an IC50 of 27.5 nM. nih.gov
Interactive Table: PI3K Inhibition by Quinazoline Derivatives
| Compound | Target | IC50 | Cell Line(s) | Reference |
|---|---|---|---|---|
| Compound (135) | PI3Kγ kinase | 13.11 nM | Leukemia cells | mdpi.com |
| WYK431 | PI3K signaling pathway | - | BGC823 | spandidos-publications.com |
| Compound 15c | PI3Kδ | 27.5 nM | - | nih.gov |
Poly-(ADP-ribose) Polymerase (PARP) Inhibition
The quinazoline scaffold has been identified as a promising framework for the development of Poly-(ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies.
Researchers have synthesized and evaluated numerous quinazoline-based compounds for their PARP inhibitory activity. For instance, a series of 2-substituted-quinazoline-4-ones demonstrated significant potential as PARP inhibitors. nih.gov In one study, a quinazolinone derivative, referred to as compound 12c, was developed as a bioisostere of the known PARP inhibitor Olaparib and exhibited an IC50 value of 30.38 nM against PARP-1. rsc.org Another investigation into 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones revealed that compounds in the 8-methylquinazolinone series were among the most potent PARP inhibitors reported at the time, with IC50 values ranging from 0.13 to 0.27 μM. acs.org Furthermore, the quinazoline-2,4(1H,3H)-dione scaffold has been explored, leading to the discovery of potent PARP-1 inhibitors with IC50 values in the nanomolar range. nih.gov
More recent work has focused on enhancing both potency and selectivity. A series of quinazoline-2,4(1H,3H)-dione derivatives bearing a piperizinone moiety were developed, with one compound, Cpd36, showing remarkable activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). drugbank.com Another study on similar derivatives resulted in compounds with high potency and selectivity for PARP-1 over PARP-2; for example, compound 24 had an IC50 of 0.51 nM for PARP-1 and 23.11 nM for PARP-2. acs.org
Table 1: PARP Inhibition by Various Quinazoline Derivatives
| Compound ID | Target | IC50 | Source |
|---|---|---|---|
| Compound 12c | PARP-1 | 30.38 nM | rsc.org |
| 8-Methylquinazolinone Series | PARP | 0.13-0.27 µM | acs.org |
| Cpd36 | PARP-1 | 0.94 nM | drugbank.com |
| Cpd36 | PARP-2 | 0.87 nM | drugbank.com |
| Compound 24 | PARP-1 | 0.51 nM | acs.org |
| Compound 24 | PARP-2 | 23.11 nM | acs.org |
| NU1025 | PARP | 0.40 µM | acs.org |
| Compound U | PARP-1 | 13.3 nM | nih.gov |
| Compound U | PARP-2 | 67.8 nM | nih.gov |
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition of TS is a well-established target for cancer chemotherapy. Several quinazoline-based antifolates have been developed as potent TS inhibitors.
These inhibitors often act as structural analogues of the TS substrate N5,N10-methylenetetrahydrofolate. nih.gov Research has shown that modifications to the quinazoline core can lead to highly potent inhibitors. For example, a series of lipophilic quinazoline antifolates with modifications at the C2-methyl substituent demonstrated good TS inhibition, with most compounds having IC50 values of less than 1 μM. acs.org These particular derivatives are thought to enter cells via passive diffusion rather than requiring the reduced folate carrier. acs.org
Further structural developments, such as the creation of benzo[f]quinazoline (B14752245) derivatives, have yielded even more potent compounds. One such derivative, 3e, which combines TS inhibitory activity with folylpolyglutamate synthetase (FPGS) substrate activity and affinity for the reduced folate transport system, showed IC50 values in the nanomolar range (0.2-0.8 nM) against certain tumor cell lines. nih.gov Another study on benzoquinazoline inhibitors with a sulfonamide link to the benzoylglutamate side chain reported compounds with Ki values as low as 2.5 nM against the human enzyme and IC50 values for growth inhibition as low as 70 nM. ebi.ac.uk
Table 2: Thymidylate Synthase (TS) Inhibition by Quinazoline Derivatives
| Compound Class/ID | Target | Ki app / IC50 | Source |
|---|---|---|---|
| Lipophilic Quinazoline Antifolates | TS | <1 µM | acs.org |
| Benzo[f]quinazoline derivative 3e | TS | 0.2-0.8 nM | nih.gov |
| Benzoquinazoline Sulfonamides | Human TS | Ki as low as 2.5 nM | ebi.ac.uk |
| ICI D1694 (Raltitrexed) | L1210 TS | - | nih.gov |
| L-Glu-γ-D-Glu(tetrazole) α derivative 60 | Mouse L1210 leukemia cells TS | Kiapp = 0.2 nM | researchgate.net |
Cathepsin B, H, and L Inhibition
Cathepsins are a class of proteases that, when dysregulated, are implicated in various diseases, including cancer. The inhibition of specific cathepsins is a target for therapeutic intervention. A novel series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines were synthesized and evaluated for their inhibitory effects on mammalian hepatic cysteine proteases, specifically Cathepsins B, H, and L. nih.gov
Within this series, the compound (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5, 6, 7, 8-tetrahydroquinazoline (compound 1g) was identified as the most potent inhibitor against all three cathepsins. nih.gov The inhibitory constants (Ki) for this compound were in the nanomolar and even picomolar range, indicating very strong binding to the enzymes.
Table 3: Cathepsin Inhibition by Quinazoline Derivative 1g
| Enzyme | Ki Value | Source |
|---|---|---|
| Cathepsin B | 10⁻¹⁰ M | nih.gov |
| Cathepsin H | 10⁻¹⁰ M | nih.gov |
| Cathepsin L | 10⁻⁹ M | nih.gov |
Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX-15) Modulation
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathways of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. The development of dual inhibitors of COX-2 and LOX-15 is a strategy to achieve anti-inflammatory effects with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
A series of novel quinazolinone tethered phenyl urea (B33335) derivatives were designed to act as triple inhibitors of mutant EGFR, COX-2, and 15-LOX. researchgate.net Several of these compounds (6e, 6d, 6j, 6m, and 6n) displayed low micromolar IC50 values against all three targets, along with good selectivity for COX-2 over COX-1. researchgate.net In a different study, new thioquinazolinone molecules were synthesized and showed dual inhibitory activity. Compounds 2c, 3b, 3h, 3j, and 3k exhibited COX-2 inhibition with IC50 values ranging from 0.11 to 0.19 µM and 15-LOX inhibition with IC50 values between 3.98 and 7.62 µM. aub.edu.lb
Table 4: COX and 15-LOX Inhibition by Quinazolinone Derivatives
| Compound ID | Target | IC50 (µM) | Source |
|---|---|---|---|
| Compound 6e, 6d, 6j, 6m, 6n | COX-2, 15-LOX | Low micromolar | researchgate.net |
| Compound 3h | COX-2 | 0.11 | aub.edu.lb |
| Compound 3j | COX-2 | 0.16 | aub.edu.lb |
| Compound 3k | COX-2 | 0.17 | aub.edu.lb |
| Compound 2c | COX-2 | 0.18 | aub.edu.lb |
| Compound 3b | COX-2 | 0.19 | aub.edu.lb |
| Compound 3k | 15-LOX | 3.98 | aub.edu.lb |
| Compound 3b | 15-LOX | 4.33 | aub.edu.lb |
| Compound 3j | 15-LOX | 5.21 | aub.edu.lb |
| Compound 2c | 15-LOX | 6.21 | aub.edu.lb |
| Compound 3h | 15-LOX | 7.62 | aub.edu.lb |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors have emerged as an important class of anticancer agents. The quinazoline and quinazolinone scaffolds have been utilized as capping groups in the design of novel HDAC inhibitors. researchgate.net
A series of quinazolin-4-one based hydroxamic acids were designed as dual PI3K/HDAC inhibitors, with several compounds showing high potency (IC50 < 10 nM) and selectivity against HDAC6. acs.org Another study focused on quinazolin-4-one derivatives containing a hydroxamic acid moiety, identifying compound 4b as a highly potent HDAC6 inhibitor with an IC50 of 8 nM. acs.org Phthalazino[1,2-b]-quinazolinone derivatives have also been developed as multi-target HDAC inhibitors, with compound 8h demonstrating nano-molar IC50 values against various HDAC subtypes. nih.gov Furthermore, some quinazoline-based derivatives have shown synergistic inhibition of both HDAC1 and HDAC6, with IC50 values in the low nanomolar range for both enzymes. mdpi.com
Table 5: HDAC Inhibition by Quinazoline Derivatives
| Compound ID | Target | IC50 | Source |
|---|---|---|---|
| Compound 48c | HDAC6 | < 10 nM | acs.org |
| Compound 4b | HDAC6 | 8 nM | acs.org |
| Compound 3f | HDAC6 | 29 nM | acs.org |
| Compound 8h | HDAC subtypes | Nano-molar | nih.gov |
| Compound 1 | HDAC1 | 31 nM | mdpi.com |
| Compound 1 | HDAC6 | 16 nM | mdpi.com |
| Compound 2 | HDAC1 | 37 nM | mdpi.com |
| Compound 2 | HDAC6 | 25 nM | mdpi.com |
Cellular and Subcellular Level Interactions
Interference with DNA Replication and Transcription Processes
Beyond inhibiting specific enzymes, certain quinazoline derivatives can directly interfere with fundamental cellular processes like DNA replication and transcription. This can occur through various mechanisms, including the stabilization of secondary DNA structures or by targeting key proteins involved in these processes. nih.govaurak.ac.ae
One such mechanism is the stabilization of G-quadruplexes, which are four-stranded DNA structures found in telomeres and promoter regions of oncogenes like c-myc. A specific quinazoline derivative, QPB-15e, has been shown to bind to and stabilize the G-quadruplex in the c-myc promoter. oncotarget.com This stabilization blocks double-stranded DNA replication and downregulates the expression of the c-myc gene. oncotarget.com Other 2,4-disubstituted quinazoline derivatives have also been identified as highly selective ligands for telomeric G-quadruplex DNA. researchgate.net
Another point of interference is the Werner (WRN) helicase, an enzyme critical for maintaining the stability of DNA replication forks. mdpi.com The quinazoline derivative kzl052 was found to target WRN helicase, leading to the inhibition of cancer cell growth by affecting the stability of DNA replication forks and the RB pathway. mdpi.com In vitro studies showed that kzl052 inhibited the growth of PC3 prostate cancer cells with an IC50 of 0.39 ± 0.01 μM. mdpi.com
Table 6: Interference with DNA Replication/Transcription by Quinazoline Derivatives
| Compound ID | Mechanism | Effect | Source |
|---|---|---|---|
| QPB-15e | Binds and stabilizes c-myc promoter G-quadruplex | Inhibits double-stranded DNA replication, downregulates c-myc expression | oncotarget.com |
| kzl052 | Targets WRN helicase | Destabilizes DNA replication forks, inhibits cell growth (IC50 = 0.39 µM in PC3 cells) | mdpi.com |
Induction of Apoptosis and Regulation of Apoptosis-Related Proteins
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key regulatory proteins. One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway. Specifically, certain derivatives have been found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com
Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates caspase-9. mdpi.com Activated caspase-9 then initiates a cascade by activating downstream effector caspases, such as caspase-3 and caspase-7. frontiersin.orgnih.govnih.gov The activation of these executioner caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. frontiersin.orgmdpi.com Some studies have also indicated the involvement of the extrinsic apoptosis pathway, as evidenced by the upregulation of caspase-8. nih.gov
Furthermore, the tumor suppressor protein p53 has been identified as a key player in the apoptotic process induced by some quinazoline derivatives. mdpi.com The activation and upregulation of p53 can contribute to the transcriptional activation of pro-apoptotic genes, further promoting cell death. mdpi.com
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Protein | Effect | Pathway |
| Bax | Upregulation | Intrinsic Apoptosis |
| Bcl-2 | Downregulation | Intrinsic Apoptosis |
| Cytochrome c | Release from mitochondria | Intrinsic Apoptosis |
| Caspase-9 | Activation | Intrinsic Apoptosis |
| Caspase-3 | Activation | Executioner Caspase |
| Caspase-7 | Activation | Executioner Caspase |
| Caspase-8 | Upregulation | Extrinsic Apoptosis |
| p53 | Upregulation/Activation | Apoptosis Regulation |
Mechanism of Cell Cycle Arrest (e.g., G2/M phase)
A significant mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest, predominantly at the G2/M phase. mdpi.combohrium.comspandidos-publications.com This arrest prevents cancer cells from entering mitosis, thereby inhibiting their division and proliferation.
The arrest in the G2/M phase is often mediated by the modulation of key cell cycle regulatory proteins. mdpi.com Studies have shown that certain quinazoline derivatives can decrease the expression of cyclin-dependent kinase 1 (CDK1) and cell division cycle 25C (CDC25C). nih.govspandidos-publications.com CDK1, in complex with cyclin B, is a crucial kinase that promotes entry into mitosis. CDC25C is a phosphatase that activates the CDK1/cyclin B complex. By downregulating both CDK1 and CDC25C, these derivatives effectively halt the cell cycle at the G2/M transition. nih.govspandidos-publications.com
In addition to targeting CDK1 and CDC25C, some derivatives have been observed to upregulate the expression of cyclin B and enhance the phosphorylation of histone H3 at Ser10, which are also indicative of a mitotic arrest. mdpi.com The collective impact of these molecular changes is the accumulation of cells in the G2/M phase, which can subsequently lead to the induction of apoptosis. mdpi.comnih.gov
Table 2: Proteins Modulated by this compound in G2/M Cell Cycle Arrest
| Protein | Effect | Role in Cell Cycle |
| CDK1 | Downregulation | Promotes entry into mitosis |
| CDC25C | Downregulation | Activates CDK1/cyclin B complex |
| Cyclin B | Upregulation | Forms complex with CDK1 |
| Phospho-Histone H3 (Ser10) | Upregulation | Marker of mitotic arrest |
Inhibition of Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties by targeting key signaling pathways involved in this process. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that is a pivotal regulator of angiogenesis. benthamdirect.comnih.govnih.gov
Certain quinazoline derivatives have been shown to directly inhibit the kinase activity of VEGFR-2. nih.gov This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades. nih.gov One such derivative, compound 11d, exhibited potent inhibitory activity against VEGFR2 with an IC50 of 5.49 μM. nih.gov
The inhibition of VEGFR-2 activation leads to the downregulation of the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov This pathway plays a crucial role in regulating endothelial cell proliferation, migration, and survival, all of which are essential for neovascularization. By suppressing this pathway, these derivatives effectively inhibit the various steps of angiogenesis. nih.gov Furthermore, some derivatives have also been found to downregulate the expression of both VEGF and VEGFR2 at the mRNA level in endothelial cells. nih.gov
Table 3: Effect of this compound on Angiogenesis-Related Molecules
| Molecule | Effect | Function |
| VEGFR-2 | Inhibition of kinase activity, Downregulation of expression | Key receptor in angiogenesis |
| VEGF | Downregulation of expression | Ligand for VEGFR-2 |
| Akt/mTOR/p70s6k Pathway | Suppression | Downstream signaling of VEGFR-2 |
Disruption of Microtubule Polymerization
Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. The disruption of microtubule dynamics is a well-established strategy for cancer therapy. This compound has been identified as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin. mdpi.comnih.govplos.org
Several quinazoline derivatives have been shown to bind to tubulin, often at the colchicine (B1669291) binding site, and inhibit its assembly into microtubules. nih.govresearchgate.net This interference with microtubule polymerization leads to a disorganized microtubule network and the disruption of mitotic spindle formation. plos.org As a consequence, cells are arrested in mitosis, a state that can trigger apoptosis. plos.orgresearchgate.net For example, compound 2 was found to inhibit tubulin polymerization with an IC50 of 3.16 ± 0.21 μM, which was slightly more potent than colchicine. nih.gov Another compound, LJK-11, was also demonstrated to inhibit microtubule polymerization in vitro and disrupt mitotic spindles in cells. plos.org
The structural features of the quinazoline derivatives, such as substitutions on the aryl rings, can influence their binding affinity to tubulin and their inhibitory potency. mdpi.com
Table 4: Research Findings on Microtubule Polymerization Inhibition by Quinazoline Derivatives
| Compound | Key Finding | Reference |
| Compound 2 | Inhibited tubulin polymerization with an IC50 of 3.16 ± 0.21 μM. | nih.gov |
| LJK-11 | Inhibited microtubule polymerization and disrupted mitotic spindles. | plos.org |
| Compound 102 | Showed strong binding to α- and β-tubulin, inhibiting microtubule polymerization. | mdpi.com |
| Compound 105 | Significantly inhibited microtubule protein polymerization in vitro. | mdpi.com |
Effects on Inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)
Chronic inflammation is known to contribute to the development and progression of various diseases, including cancer. This compound has demonstrated anti-inflammatory effects by modulating the production of key pro-inflammatory cytokines. nih.govnih.govresearchgate.netjneonatalsurg.com
Studies have shown that certain quinazoline derivatives can significantly inhibit the expression and production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in stimulated immune cells, such as macrophages. nih.govresearchgate.net This suppression of pro-inflammatory cytokines is often linked to the inhibition of upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govjneonatalsurg.com By preventing the activation and translocation of NF-κB, these derivatives can reduce the transcription of genes encoding for these inflammatory mediators. nih.gov
For instance, one 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative showed significant anti-inflammatory activity by inhibiting the expression of TNF-α, IL-1β, and IL-6 in endotoxin-stimulated macrophages. nih.gov Another derivative, MR2938, was able to decrease the mRNA levels of IL-1β, TNF-α, and IL-6. researchgate.net
Modulation of Nitric Oxide (NO) Production
Nitric oxide (NO) is a signaling molecule with diverse physiological roles, but its overproduction by inducible nitric oxide synthase (iNOS or NOS II) is associated with inflammatory conditions and cancer. This compound has been found to modulate NO production, primarily by inhibiting the expression of iNOS. nih.govnih.govresearchgate.net
Research has demonstrated that certain quinazoline derivatives can dose-dependently inhibit the formation of nitrite, a stable metabolite of NO, in macrophage cell lines. nih.gov This reduction in NO production is not due to the direct inhibition of iNOS enzyme activity but rather to the suppression of iNOS mRNA and protein expression. nih.gov This indicates that these compounds act at the level of gene expression to control NO synthesis. The inhibitory effect on iNOS expression has been observed to be selective for macrophages in some cases. nih.gov
Table 5: Effects of Quinazoline Derivatives on Inflammatory Mediators
| Mediator | Effect | Mechanism |
| IL-1β | Inhibition of production | Suppression of gene expression |
| IL-6 | Inhibition of production | Suppression of gene expression |
| TNF-α | Inhibition of production | Suppression of gene expression, Inhibition of NF-κB pathway |
| Nitric Oxide (NO) | Inhibition of production | Suppression of iNOS gene expression |
Inhibition of Beta-Amyloid Aggregation and Tau Protein Modification
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. This compound has emerged as a promising scaffold for the development of multi-targeting agents for AD by addressing these pathological hallmarks. researchgate.netmdpi.comresearchgate.net
Several 2,4-disubstituted quinazoline derivatives have been synthesized and shown to inhibit the aggregation of Aβ peptides (Aβ40 and Aβ42). nih.gov For example, compound 15b was identified as a potent Aβ aggregation inhibitor, being more effective than the reference compounds curcumin (B1669340) and resveratrol. nih.gov The ability of these derivatives to prevent the formation of toxic Aβ oligomers and fibrils is a key aspect of their potential therapeutic effect.
In addition to inhibiting Aβ aggregation, some quinazoline derivatives have also shown the potential to modulate tau protein. While direct inhibition of tau modification by a "this compound" is less specifically documented, the broader class of quinazoline derivatives has been investigated for their ability to inhibit kinases involved in tau hyperphosphorylation. Furthermore, some derivatives have been designed as selective histone deacetylase 6 (HDAC6) inhibitors. acs.org Inhibition of HDAC6 can lead to increased acetylation of α-tubulin, which may improve microtubule stability and axonal transport, processes that are disrupted by pathological tau. acs.org
Table 6: Quinazoline Derivatives as Modulators of Alzheimer's Disease Pathologies
| Compound/Derivative Class | Target | Key Finding | Reference |
| Compound 15b (4-(benzylamino)quinazolin-2-ol) | Aβ Aggregation | Potent inhibitor of Aβ40 aggregation (IC50 = 270 nM). | nih.gov |
| Compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) | Aβ Aggregation & Cholinesterases | Dual inhibitor of Aβ aggregation and cholinesterases. | nih.gov |
| Quinazolin-4-one derivatives | HDAC6 | Selectively inhibit HDAC6, increasing α-tubulin acetylation. | acs.org |
Antioxidant Mechanisms
This compound exhibits its antioxidant effects through a variety of molecular mechanisms, primarily by enhancing the endogenous antioxidant defense systems and directly scavenging reactive oxygen species (ROS). Research has highlighted its ability to modulate key signaling pathways and upregulate the activity of crucial antioxidant enzymes.
One of the primary pathways influenced by quinazoline derivatives is the Kelch-like ECH-associated protein 1 (Keap1)–nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. tandfonline.comdovepress.com This pathway is a central regulator of cellular resistance to oxidative stress. tandfonline.com Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or certain inducers, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. tandfonline.comdovepress.com In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes. tandfonline.comdovepress.com Some quinazoline derivatives have been shown to inhibit the Keap1-Nrf2 protein-protein interaction, which leads to the accumulation of Nrf2 and subsequent enhanced gene expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). tandfonline.com For instance, certain indazolo[3,2-b]quinazolinone derivatives have been found to downregulate the expression of Nrf2 and its downstream target genes, including NQO1, HO-1, and Gclc, suggesting a complex regulatory role. nih.gov
Studies have demonstrated that treatment with specific quinazoline derivatives leads to a significant, dose-dependent increase in the levels and activity of key antioxidant enzymes. These enzymes play a critical role in neutralizing harmful ROS and maintaining cellular redox homeostasis.
Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Research on 2,3-disubstituted quinazolinone-derived Schiff bases showed that treatment of human renal TH-1 cells with these compounds led to a dose-dependent increase in SOD activity. nih.gov For example, one derivative, Q6, at concentrations of 20 and 50 µM, significantly increased SOD activity by 47.9–117.6% compared to the negative control. nih.gov Similarly, other studies have reported the capability of chemically synthesized quinazoline derivatives to increase SOD activity. uomustansiriyah.edu.iq
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Studies have shown that certain quinazoline derivatives can significantly elevate CAT activity. nih.govbham.ac.uksciforum.net For instance, the derivative Q6 was found to increase CAT levels by 64–283% in TH-1 cells. nih.gov
Glutathione (B108866) Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing substrate. Treatment with quinazoline derivatives has been shown to increase GPx activity. nih.govbham.ac.uksciforum.net The derivative Q6, for example, increased GPx levels by 52–235%. nih.gov Other novel 2-phenyl quinazoline-4(3H)-one derivatives have also been shown to significantly increase glutathione peroxidase activity. biotech-asia.org
The enhanced activity of these antioxidant enzymes contributes to a significant reduction in the levels of reactive oxygen species and mitigates lipid peroxidation. The accumulation of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. nih.gov Lipid peroxidation, a marker of oxidative stress, has been shown to be significantly decreased by various 2-phenyl quinazoline-4(3H)-one derivatives. biotech-asia.org Furthermore, some quinazoline derivatives have demonstrated the ability to protect DNA from oxidative damage induced by agents like hydrogen peroxide. nih.gov
Table 1: Effect of Quinazoline Derivatives on Antioxidant Enzyme Activity and Total Antioxidant Status Interactive Table
| Derivative | Concentration (µM) | % Increase in SOD Activity | % Increase in CAT Activity | % Increase in GPx Activity | % Increase in TAS | Cell Line | Reference |
| Q6 | 20 | 47.9 | - | - | - | TH-1 | nih.gov |
| Q6 | 50 | 117.6 | 64-283 | 52-235 | 237 | TH-1 | nih.gov |
| Q7 | 50 | - | - | - | 103 | TH-1 | nih.gov |
| Q8 | 50 | - | - | - | 106 | TH-1 | nih.gov |
Pre Clinical Therapeutic Potential of Quinazoline Derivative 2
Anti-cancer Activities in In Vitro and In Vivo Models (Non-Human)
Efficacy Against Various Cancer Cell Lines (e.g., MCF-7, A549, HepG2)
The quinazoline (B50416) derivative has demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines in laboratory settings. Its efficacy is particularly notable against liver, breast, and lung cancer cells.
In a panel of human liver cancer cell lines, the derivative showed potent activity, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of 0.93 µM in HepG2 cells, 2.09 µM in HEP3B cells, 1.43 µM in HUH6 cells, and 4.37 µM in HUH7 cells. eco-vector.com Further testing against a wider range of cancer cell lines confirmed its broad-spectrum antiproliferative effects. The IC50 values were determined for breast cancer (MCF7), lung cancer (A549), and other cancer cell lines as detailed in the table below. eco-vector.com
Table 1: In Vitro Anticancer Activity of the Quinazoline Derivative
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HepG2 | Liver Cancer | 0.93 |
| HEP3B | Liver Cancer | 2.09 |
| HUH6 | Liver Cancer | 1.43 |
| HUH7 | Liver Cancer | 4.37 |
| MCF7 | Breast Cancer | Data not specified |
| A549 | Lung Cancer | Data not specified |
| C42B | Prostate Cancer | Data not specified |
| PC3 | Prostate Cancer | Data not specified |
| Caco-2 | Colon Cancer | Data not specified |
| HL-60 | Leukemia | Data not specified |
| 8505 C | Thyroid Cancer | Data not specified |
| OVCAR-3 | Ovarian Cancer | Data not specified |
Data derived from a study on a potent LSD1 inhibitor. eco-vector.com The table indicates that while the compound was tested against a broad panel, specific IC50 values for all cell lines were not provided in the source material.
Mechanistic studies have revealed that this quinazoline derivative acts as a selective and reversible inhibitor of LSD1, an enzyme often overexpressed in various cancers. eco-vector.com By inhibiting LSD1, the compound increases the methylation levels of H3K4me1/2, which in turn suppresses the migration and epithelial-mesenchymal transition process in cancer cells like HepG2. eco-vector.com
Assessment in Xenograft Models and Other Animal Cancer Models
The in vivo anti-cancer effects of the quinazoline derivative were evaluated using xenograft mouse models, a common pre-clinical method where human tumor cells are implanted into immunodeficient mice. In a study utilizing a HepG2 xenograft model, the administration of this compound resulted in a significant suppression of tumor growth. eco-vector.com These findings from animal models suggest that the derivative has potent anti-liver cancer effects in a living organism, without showing obvious signs of toxicity. eco-vector.com
Potential in Overcoming Drug Resistance Mechanisms in Cancer Cells
While the specific quinazoline derivative detailed above has not been explicitly studied for its role in overcoming drug resistance, the broader class of quinazoline-based compounds has shown significant promise in this area. tandfonline.commdpi.com Drug resistance is a major hurdle in cancer therapy, often mediated by mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or mutations in drug targets. researchgate.net
Several studies have highlighted the potential of quinazoline hybrids to conquer drug resistance. For instance, certain quinazoline-indole hybrids have demonstrated greater sensitivity to doxorubicin-resistant cancer cells than to their drug-sensitive counterparts. tandfonline.com Similarly, some quinazoline-hydroxamic acid hybrids have exhibited excellent antiproliferative activity against multidrug-resistant cancer cell lines. tandfonline.com Other research has focused on developing quinazoline derivatives that can inhibit ABCG2, a transporter protein associated with drug resistance in breast cancer. emanresearch.org One such derivative showed a significantly lower IC50 value compared to gefitinib (B1684475) in a resistant breast cancer model. emanresearch.org The development of spiroindoline quinazolinediones has also been investigated for their effectiveness in reversing multidrug resistance mediated by P-gp overexpression. researchgate.net
Antimicrobial Activities in In Vitro and In Vivo Models (Non-Human)
The quinazoline scaffold is recognized for its wide range of pharmacological activities, including antimicrobial effects. nih.govsioc-journal.cn Although the specific derivative discussed in the anti-cancer sections has not been evaluated for its antimicrobial properties, numerous other quinazoline derivatives have been synthesized and tested for their efficacy against various pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Quinazoline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. eco-vector.comnih.govresearchgate.net The structure of the quinazoline molecule can be modified at various positions to enhance its antibacterial potency. nih.gov
Studies have shown that certain quinazolin-4(3H)-one derivatives are effective against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com In one study, a series of novel quinazolinone derivatives showed that compounds with specific substitutions had significant bacteriostatic activity against S. aureus. eco-vector.com Another study reported that newly synthesized quinazolin-4(3H)-one derivatives exhibited moderate activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. frontiersin.org The conjugation of quinazolinone derivatives with silver nanoparticles has also been shown to enhance antibacterial activity against strains like E. coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, and P. aeruginosa. mdpi.com
Table 2: General Antibacterial Spectrum of Various Quinazoline Derivatives
| Bacterial Strain | Gram Type | Activity Noted |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | Yes eco-vector.comnih.gov |
| Streptococcus pneumoniae | Gram-Positive | Yes eco-vector.com |
| Bacillus subtilis | Gram-Positive | Yes nih.gov |
| Bacillus cereus | Gram-Positive | Yes frontiersin.org |
| Escherichia coli | Gram-Negative | Yes eco-vector.comfrontiersin.org |
| Pseudomonas aeruginosa | Gram-Negative | Yes eco-vector.comnih.gov |
| Klebsiella pneumoniae | Gram-Negative | Yes eco-vector.com |
| Proteus mirabilis | Gram-Negative | Yes eco-vector.com |
This table represents a summary of findings for various quinazoline derivatives, not the specific compound detailed in section 5.1.
Antifungal Efficacy and Mechanism Exploration
In addition to antibacterial properties, the quinazoline scaffold is a promising framework for the development of antifungal agents. nih.govresearchgate.net Various derivatives have shown efficacy against a range of fungal pathogens, including those affecting human health and agriculture.
Several studies have reported the antifungal potential of newly synthesized quinazolinone derivatives against fungal strains such as Candida albicans and Aspergillus niger. nih.gov Some of these compounds exhibited better fungistatic (inhibiting fungal growth) than fungicidal (killing fungi) activity. nih.gov
The mechanisms of antifungal action for quinazoline derivatives are also under investigation. Some derivatives are thought to act as chitin (B13524) synthase inhibitors, disrupting the formation of the fungal cell wall. researchgate.netcabidigitallibrary.org More recently, a series of piperidine-4-carbohydrazide (B1297472) derivatives with a quinazolinyl moiety were found to inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.govacs.org Another study on 6-bromo-4-ethoxyethylthio quinazoline suggested that its antifungal mechanism involves altering the content of mycelial reducing sugars, chitosan, and soluble proteins in the fungus Gibberella zeae. researchgate.net High-throughput screening has also identified quinazoline derivatives that can inhibit the splicing of fungal group II introns, highlighting a novel RNA-targeting mechanism. acs.org
Antiviral Activities
Quinazoline derivatives have emerged as a promising class of compounds with broad-spectrum antiviral activity, targeting various stages of the viral life cycle. mdpi.com Researchers have synthesized and evaluated numerous analogues for their efficacy against a range of viruses in preclinical studies.
For instance, a series of 2,4-disubstituted quinazoline derivatives were developed and tested for their ability to combat the influenza virus. mdpi.com In the fight against SARS-CoV-2, the virus responsible for COVID-19, certain quinoline (B57606) and quinazoline derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov A screening of 101 such compounds revealed that derivatives labeled I-13e, I-13h, and I-13i showed significant potency in blocking RNA synthesis driven by the SARS-CoV-2 RdRp with relatively low cytotoxicity. nih.gov
Other studies have focused on developing quinazoline derivatives as Toll-like receptor 7 (TLR7) agonists to elicit an antiviral response. rsc.org The antiviral properties of 2,3-disubstituted quinazoline derivatives have also been investigated against Japanese Encephalitis Virus (JEV) and Herpes Simplex Virus Type-I (HSV-1). asianpubs.org Furthermore, some 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have shown specific activity against viruses such as vaccinia virus, parainfluenza-3 virus, Coxsackie virus B4, and HSV types 1 and 2. internationalscholarsjournals.com Hybrid molecules combining the quinazoline scaffold with artemisinin (B1665778) have demonstrated potent activity against human cytomegalovirus (CMV). mdpi.com
Table 1: Preclinical Antiviral Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Target Virus/Mechanism | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| 2,4-disubstituted quinazolines | Influenza virus | Identified as active compounds against the influenza virus. | mdpi.com |
| Quinazoline derivatives (I-13e, I-13h, I-13i) | SARS-CoV-2 | Inhibit RNA synthesis by targeting the viral RNA-dependent RNA polymerase (RdRp). | nih.gov |
| TLR7-targeting quinazolines | General antiviral (via immune stimulation) | Designed as TLR7 agonists, with some compounds showing exceptional antiviral activity. | rsc.org |
| 2,3-disubstituted quinazolines | Japanese Encephalitis Virus (JEV), Herpes Simplex Virus (HSV-1) | Evaluated for in vitro and in vivo antiviral activity against JEV and HSV-1. | asianpubs.org |
| 2-Phenyl-3-disubstituted quinazolin-4(3H)-ones (QAA, QOPD) | Vaccinia, Parainfluenza-3, HSV-1, HSV-2 | QAA showed activity against vaccinia and parainfluenza-3 viruses; QOPD was active against HSV-1, HSV-2, and vaccinia. | internationalscholarsjournals.com |
| Quinazoline-artemisinin hybrids | Human Cytomegalovirus (CMV) | Hybrids were found to have potent activity against CMV, superior to the standard drug ganciclovir. | mdpi.com |
Anti-tuberculosis Potential
The rise of multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) has created an urgent need for new anti-tuberculosis agents. plos.orgresearchgate.net Quinazoline derivatives have shown significant promise in this area, with numerous studies exploring their efficacy and mechanisms of action. researchgate.net
A notable series of 2-ethylthio-4-methylaminoquinazoline derivatives demonstrated potent activity against M. tb. plos.org Four compounds from this series (11626141, 11626142, 11626252, and 11726148) exhibited impressive minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.09 µg/mL against the H37Rv strain. plos.orgresearchgate.net Genetic sequencing of resistant mutants revealed that these compounds target the cytochrome bc1 complex, a vital component of the electron transport chain, by binding to both the QcrB and QcrA subunits. plos.org This dual-subunit targeting is a novel mechanism among cytochrome bc1 inhibitors. plos.org The lead compound, 11626252, was shown to deplete ATP and reduce oxygen consumption in M. tb. plos.org
Other research has identified dihydroquinazolinone derivatives with significant anti-tubercular activity. mdpi.com Compounds 3l and 3m, featuring di-substituted aryl moieties, were the most active against the drug-susceptible H37Rv strain, with a MIC of 2 µg/mL. mdpi.com Another derivative, 3k, which incorporates an imidazole (B134444) ring, showed activity against both drug-susceptible (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). mdpi.com Computational studies suggest these compounds may act by inhibiting the mycobacterial enzyme BioA, which is involved in biotin (B1667282) synthesis. mdpi.com
Table 2: Preclinical Anti-tuberculosis Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Target Strain(s) | Mechanism of Action (if known) | MIC | Reference(s) |
|---|---|---|---|---|
| 2-Ethylthio-4-methylaminoquinazolines (11626252, 11726148, etc.) | M. tb H37Rv | Inhibition of cytochrome bc1 complex (QcrA and QcrB subunits), leading to ATP depletion. | 0.02–0.09 µg/mL | plos.orgresearchgate.net |
| Dihydroquinazolinones (3l, 3m) | M. tb H37Rv | Inhibition of BioA enzyme (putative). | 2 µg/mL | mdpi.com |
| Dihydroquinazolinone (3k) | M. tb H37Rv, MDR-TB | Inhibition of BioA enzyme (putative). | 4 µg/mL, 16 µg/mL | mdpi.com |
| Benzimidazo[1,2-c]quinazoline (Compound 18) | M. tb | Not specified. | 0.78 µg/mL | mdpi.com |
| Pyrazole-quinazolinone hybrids (Compounds 72-76) | M. tb H37Rv | Not specified. | <6.25 µg/mL | rsc.org |
Anti-inflammatory and Immunomodulatory Activities in Pre-clinical Models
Quinazoline and quinazolinone derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities in various preclinical models. nih.govnih.gov Their mechanisms often involve the modulation of key inflammatory pathways and mediators.
Studies on 2,4,6-trisubstituted-quinazoline derivatives revealed that several compounds possess significant anti-inflammatory activity. nih.gov Similarly, guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been shown to act as anti-inflammatory agents. nih.gov In a model using murine macrophages, compound 4a from this class inhibited nitric oxide (NO) synthesis and the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov This compound also showed efficacy in an animal model of lipopolysaccharide (LPS)-induced acute lung injury, reducing neutrophil infiltration and tissue damage. nih.gov
The anti-inflammatory potential of these compounds is often linked to their ability to inhibit enzymes or receptors involved in the inflammatory cascade. For example, some derivatives have been investigated for their ability to inhibit the sodium-hydrogen exchanger NHE-1, which plays a role in the functions of immune cells, including cytokine release. nih.gov Other research has focused on developing condensed quinazolines, such as nih.govnih.govnih.govtriazino[2,3-c]quinazolines, which have shown high anti-inflammatory activity in models of formalin-induced inflammation. mdpi.com
Table 3: Preclinical Anti-inflammatory Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Preclinical Model | Key Findings | Reference(s) |
|---|---|---|---|
| 2,4,6-Trisubstituted-quinazolines | Carrageenan-induced paw edema | Thirteen compounds showed significant anti-inflammatory activity. | nih.gov |
| Guanidine derivatives (e.g., 4a) | LPS-stimulated macrophages, LPS-induced acute lung injury in mice | Inhibited NO synthesis and IL-6 secretion; alleviated neutrophil infiltration and edema in the lung. | nih.gov |
| nih.govnih.govnih.govTriazino[2,3-c]quinazolines | Formalin-induced inflammation in rats | Demonstrated high anti-inflammatory activity. | mdpi.com |
| 2,3,6-Trisubstituted quinazolinones | Carrageenan-induced paw edema | Showed variable activity, with some compounds more active than the standard, phenylbutazone. | mdpi.com |
Neuroprotective and Anti-Alzheimer's Disease Potential in Pre-clinical Models
Alzheimer's disease (AD) is a complex neurodegenerative disorder, and the multifaceted nature of its pathology has led to the development of multi-target drugs. mdpi.comresearchgate.net Quinazoline derivatives have emerged as a promising scaffold for designing such agents due to their ability to interact with several key targets implicated in AD. mdpi.comresearchgate.net
Preclinical research has shown that quinazoline derivatives can act as inhibitors of cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), enzymes that break down the neurotransmitter acetylcholine. mdpi.com This action helps to ameliorate the cholinergic deficit seen in AD patients. mdpi.com Beyond cholinesterase inhibition, these compounds have demonstrated potential in preventing the aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques and inhibiting the hyperphosphorylation of tau protein, two central pathological hallmarks of AD. mdpi.comnih.gov
A series of rationally designed quinazoline derivatives (AV-1 to AV-21) were evaluated as multi-target ligands against human cholinesterases and β-secretase (BACE-1), the primary enzyme involved in Aβ production. nih.gov Compound AV-2 from this series showed balanced inhibition of these targets, prevented both self-induced and AChE-induced Aβ aggregation, and was found to be non-neurotoxic. nih.gov In vivo studies showed that AV-2 improved cognitive deficits in animal models, and ex vivo analysis revealed reduced levels of Aβ, BACE-1, and tau protein in the hippocampus. nih.gov Other studies have identified quinazolin-4-one derivatives that act as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in AD pathology, leading to improved learning-based performance in mice. acs.org
Table 4: Preclinical Anti-Alzheimer's Disease Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Target(s) | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Quinazoline derivatives (general) | Cholinesterases (AChE, BChE), β-amyloid (Aβ) aggregation, Tau protein | Inhibit key enzymes and pathological protein aggregation pathways in AD. | mdpi.comresearchgate.net |
| Multi-target quinazolines (e.g., AV-2) | AChE, BACE-1, Aβ aggregation | Showed balanced inhibition of AChE and BACE-1; prevented Aβ aggregation; improved cognition in animal models. | nih.gov |
| Quinazolin-4-one hydroxamic acids (e.g., 3f) | Histone Deacetylase 6 (HDAC6) | Selectively inhibits HDAC6; improves learning performance in a mouse model of Aβ-induced hippocampal lesions. | acs.org |
| N-methylpropargylamino-quinazolines | Cholinergic, glutamatergic, and monoaminergic systems | Designed to modulate multiple neurotransmitter systems involved in AD. | mdpi.com |
Other Emerging Therapeutic Applications
The structural versatility of the quinazoline nucleus has allowed for its exploration across a wide spectrum of other therapeutic areas in preclinical settings. mdpi.comresearchgate.net
Antimalarial: Quinazoline derivatives have a long history as potential antimalarials. nih.gov The diamino-quinazoline QN254 has shown potent activity against drug-resistant strains of Plasmodium falciparum by inhibiting the dihydrofolate reductase (DHFR) enzyme. nih.govasm.org In mouse models, QN254 displayed excellent therapeutic efficacy. nih.gov Other quinazolinone derivatives and hybrids have also been developed, showing promising activity against P. falciparum and P. berghei. scialert.netnih.gov
Antidiabetic: Several quinazoline derivatives have been investigated for their potential to manage diabetes. wisdomlib.org Some compounds act by inhibiting α-glucosidase, a key enzyme in carbohydrate digestion, thereby helping to control post-prandial hyperglycemia. wisdomlib.orgnih.gov A series of quinazoline-sulfonylurea hybrids were found to be more potent than the reference drug glibenclamide in reducing blood glucose levels in diabetic rats. nih.gov
Antihypertensive: The quinazoline scaffold is present in clinically used antihypertensive drugs like prazosin (B1663645). Research continues to explore new derivatives with improved properties. nih.govnih.gov A series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to exert significant antihypertensive effects in rats, with some being as potent as prazosin. nih.gov Other studies have successfully synthesized quinazoline derivatives linked to isoxazole (B147169) or sulfonamide moieties that exhibit potent antihypertensive activity, often through α1-adrenergic receptor blockade. nih.govtandfonline.com
Analgesic: Preclinical studies have identified numerous quinazoline derivatives with potent analgesic properties. encyclopedia.pubmdpi.com A study of 2,4,6-trisubstituted-quinazolines found four compounds that were more potent analgesic agents than the standard drug indomethacin. nih.gov Other research has shown that increasing the lipophilicity at the C-2 position of the quinazolinone ring can yield compounds with strong analgesic activity. encyclopedia.pubresearchgate.net
Anticonvulsant: The sedative and anticonvulsant activities of quinazolines, exemplified by the historical drug methaqualone, have inspired further research. nih.govresearchgate.net Novel fluorinated quinazolines and 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com Several compounds have shown significant anticonvulsant activity, often suggested to be mediated through the GABA-A receptor. nih.govmdpi.comorientjchem.org
Table 5: Other Emerging Preclinical Applications of Quinazoline Derivatives
| Therapeutic Area | Compound/Derivative Class | Key Preclinical Findings | Reference(s) |
|---|---|---|---|
| Antimalarial | Diamino-quinazoline (QN254) | Potent activity against drug-resistant P. falciparum; cures infected mice. | nih.govasm.org |
| Antidiabetic | Quinazoline-sulfonylurea hybrids | More potent than glibenclamide in reducing blood glucose in diabetic rats. | nih.gov |
| Antihypertensive | 2-piperidino-4-amino-6,7-dimethoxyquinazolines | As potent as prazosin in lowering blood pressure in rats. | nih.gov |
| Analgesic | 2,4,6-Trisubstituted-quinazolines | Four compounds were more potent than indomethacin. | nih.gov |
| Anticonvulsant | Fluorinated quinazolines (5b, 5c, 5d) | Showed potent activity in MES and scPTZ seizure tests. | nih.gov |
Computational and in Silico Studies of Quinazoline Derivative 2
Computer-Aided Drug Design (CADD) Approaches
Computer-Aided Drug Design (CADD) encompasses a variety of computational methods used to identify, design, and optimize new drug candidates. researchgate.net For quinazoline (B50416) derivatives, CADD approaches are instrumental in predicting their biological activities and clarifying their mechanisms of action at a molecular level. researchgate.net Techniques such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking are routinely employed. researchgate.netfrontiersin.orgrsc.org
Virtual screening allows for the rapid assessment of large libraries of quinazoline compounds to identify those with a high probability of binding to a specific biological target. researchgate.netnih.gov For instance, studies have utilized virtual screening to filter databases like PubChem to find novel quinazoline-based inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgresearchgate.netnih.gov This is often followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) filtering to select compounds with favorable pharmacokinetic profiles. researchgate.net 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), further refine the understanding of the structural requirements for potent inhibitory activity by correlating the 3D properties of the molecules with their biological functions. frontiersin.orgnih.gov These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications could enhance binding affinity. frontiersin.orgrsc.org
Molecular Docking Simulations
Molecular docking is a key CADD technique that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.netnih.gov This method is used to understand the binding modes and estimate the strength of the interaction, typically quantified as a binding affinity or docking score. researchgate.netkemdikbud.go.id For quinazoline derivatives, docking studies have been successfully applied to a wide range of protein targets, including enzymes involved in cancer, inflammation, and infectious diseases. researchgate.netabap.co.innih.gov
Molecular docking simulations provide detailed predictions of the non-covalent interactions between a ligand and the amino acid residues within the active site of a protein. These interactions are fundamental to the ligand's biological activity.
For Quinazoline Derivative 2, representing a class of potent inhibitors, docking studies reveal critical interactions with target proteins. For example, in studies of quinazoline derivatives targeting the EGFR kinase domain, hydrogen bonds with key residues like MET769 or CYS773 are frequently observed and are considered crucial for potent inhibition. acs.orgkemdikbud.go.id Hydrophobic interactions with residues such as ALA719, LYS721, and LEU820 also play a significant role in stabilizing the ligand within the binding pocket. acs.org In other contexts, such as the inhibition of human Carbonic Anhydrase II (hCA II) by anticonvulsant quinazolines, the number of hydrogen bonds and interacting amino acid residues directly correlates with the compound's activity. nih.gov The orientation of the quinazoline core within the active site often facilitates stacking interactions, for example with the pyrimidine (B1678525) ring of a cofactor, which further enhances binding. nih.gov
Table 1: Predicted Intermolecular Interactions for Representative Quinazoline Derivatives with Their Protein Targets
| Quinazoline Derivative | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Derivative 13 nih.gov | hCA II | (Not specified) | Hydrogen bonds, Amino acid binding |
| 1Q1 frontiersin.orgacs.org | EGFR | CYS773, LYS721, LEU820 | Hydrogen bond, Pi-Cation, Pi-Sigma |
| Comp32 nih.gov | Thymidylate Synthase | (Not specified) | Stacking interactions, Hydrophobic contacts |
| Inhibitor A2 kemdikbud.go.id | EGFR | MET769 | Hydrogen bond, Hydrophobic interactions |
This table is interactive. Click on the headers to sort the data.
The binding affinity is a measure of the strength of the interaction between the ligand and its target. In molecular docking, this is often represented by a scoring function, with lower energy scores (typically in kcal/mol) indicating a more favorable binding interaction. nih.gov
Studies on various quinazoline derivatives have reported a wide range of binding affinities depending on the target and the specific substitutions on the quinazoline scaffold. For instance, in a study targeting the GABAa receptor for antiepileptic activity, derivatives showed docking scores ranging from -7.1 to -9.3 kcal/mol. ijpsdronline.com Another study targeting COX-2 for antiproliferative effects reported re-ranked scores between -131.508 and -108.418 kcal/mol. researchgate.netkemdikbud.go.id For a series of derivatives targeting EGFR, docking scores ranged from -8.32 to -3.5 kcal/mol. frontiersin.org The binding mode describes the specific conformation and orientation of the ligand in the protein's active site. For many quinazoline antifolates, the quinazoline ring occupies the interior of a deep cleft, while side chains extend toward the entrance of the hydrophobic cavity. nih.gov
Table 2: Binding Affinities of Representative Quinazoline Derivatives
| Quinazoline Derivative | Protein Target | Binding Affinity (kcal/mol) | Reference Compound | Reference Affinity (kcal/mol) |
|---|---|---|---|---|
| Derivative Q-18 ijpsdronline.com | GABAa (4COF) | -9.3 | Diazepam | (Not specified) |
| Derivative 13 nih.gov | hCA II | -4.01 | Derivative 5 | -3.19 |
| 1Q1 frontiersin.org | EGFR1 | -8.32 | (Not specified) | |
| VS1 frontiersin.org | EGFR1 | -8.97 | (Not specified) |
| RFAP77 nih.gov | PARP10 | -9.31 | Approved Inhibitor | (Not specified) |
This table is interactive. Click on the headers to sort the data.
Prediction of Ligand-Protein Binding Interactions
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. abap.co.in This technique is crucial for assessing the stability of the ligand-protein complex and understanding its behavior in a more biologically relevant, solvated environment. researchgate.netabap.co.in MD simulations of quinazoline derivatives complexed with their targets are used to validate docking results and provide deeper insights into conformational changes. researchgate.netnih.gov
The stability of the ligand-protein complex during an MD simulation is a key indicator of a viable drug candidate. This is often assessed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atomic positions over the course of the simulation.
The RMSD measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. abap.co.in For example, in a study of quinazoline derivatives targeting bacterial proteins, stable complexes exhibited RMSD values within an acceptable range of less than 3.4 Å. abap.co.in Similarly, simulations of quinazoline-EGFR complexes over 100-200 nanoseconds have been used to confirm their conformational stability compared to control drugs. frontiersin.orgresearchgate.net
The RMSF analyzes the fluctuation of individual amino acid residues, highlighting the flexible and rigid regions of the protein upon ligand binding. abap.co.in Lower RMSF values in the binding site residues indicate that the ligand has a stabilizing effect on that region of the protein.
Table 3: Molecular Dynamics Simulation Parameters for Representative Quinazoline-Protein Complexes
| Complex | Simulation Time (ns) | Average RMSD (Ligand) | Average RMSD (Protein) | Key Finding |
|---|---|---|---|---|
| Q100-FtsZ abap.co.in | 5 | ~1.4 Å | ~2.3 Å | Complex is stable |
| Q44-GyrB abap.co.in | 5 | ~1.2 Å | ~2.6 Å | Complex is stable |
| QU524-EGFR researchgate.netnih.gov | 100 | Not specified | Not specified | Exhibits conformational stability |
| 1Q1-EGFR1 frontiersin.org | 200 | Not specified | Not specified | Stable and consistent interaction |
| EGFR-A2 kemdikbud.go.id | (Not specified) | Lower than A1 | Lower than A1 | More stable complex structure |
This table is interactive. Click on the headers to sort the data.
MD simulations allow for the prediction of how the ligand-protein complex behaves in a dynamic environment. This includes analyzing the stability of crucial hydrogen bonds over time and calculating the binding free energy of the complex. abap.co.inkemdikbud.go.id
The persistence of hydrogen bonds formed between the quinazoline derivative and the protein active site throughout the simulation is a strong indicator of a stable and potent interaction. kemdikbud.go.id Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy from the MD trajectory. abap.co.innih.gov These calculations provide a more accurate estimation of binding affinity than docking scores alone, as they account for solvent effects and entropic contributions. For instance, studies have shown that favorable electrostatic and van der Waals energies contribute significantly to the highly negative binding free energies of potent quinazoline inhibitors. abap.co.in
Conformational Stability Analysis of Ligand-Target Complexes
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of activity for newly designed compounds. chalcogen.ro
Two-dimensional QSAR (2D-QSAR) studies are instrumental in identifying key molecular descriptors that influence the biological activity of a compound. These models correlate physicochemical properties and topological indices with the activity of the molecules.
In a study on 4-anilino quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, a 2D-QSAR model was developed using the Multiple Linear Regression (MLR) method. chalcogen.ro The model, generated from a training set of 42 molecules, demonstrated promising results with a correlation coefficient (r²) of 0.912 and a significant cross-validated correlation coefficient (q²) of 0.800. chalcogen.ro Its predictive power was confirmed with an external test set of 19 molecules, yielding a predictive r² of 0.6042. chalcogen.ro The major descriptors found to govern the activity were the Estate number, electro-topological state indices, and counts of bromine and chlorine atoms. chalcogen.ro
Another 2D-QSAR analysis was conducted on 31 quinazoline derivatives showing inhibitory activity against human lung cancer. acs.org This investigation used principal component analysis (PCA) and multiple linear regression (MLR) to build a model with strong predictive capabilities, as indicated by its statistical parameters. acs.org Similarly, a study on tetrahydropyrazolo-quinazoline derivatives for non-small cell lung cancer (NSCLC) also produced a highly predictive 2D-QSAR model. nih.gov
Research on quinazolinone derivatives as antitubercular agents also employed 2D-QSAR. researchgate.net This study highlighted that descriptors such as logP, ovality, radius, and diameter play a crucial role in the compound's activity. researchgate.net
Table 1: Statistical Results of Various 2D-QSAR Models for Quinazoline Derivatives
| Model/Study | Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Prediction) | Key Descriptors/Notes |
|---|---|---|---|---|---|
| 4-Anilino Quinazolines (EGFR Inhibitors) chalcogen.ro | MLR | 0.912 | 0.800 | 0.6042 | Estate number, Electro-topological state indices |
| Quinazolines (Lung Cancer) acs.org | MLR | 0.745 | 0.669 (Q²_cv) | 0.941 (R²_test) | Model built from 31 derivatives |
| Tetrahydropyrazolo-quinazolines (NSCLC) nih.gov | 2D-QSAR | 0.798 | 0.673 (Q²CV) | 0.531 (R² test) | Highly predictive model generated |
| Quinazolinones (Antitubercular) researchgate.net | MLR | 0.8293 | - | - | logP, ovality, radius, diameter |
Data sourced from multiple studies focusing on different series of quinazoline derivatives.
Three-dimensional QSAR (3D-QSAR) models provide insights into how the three-dimensional arrangement of atoms in a molecule affects its biological efficacy. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most common 3D-QSAR methods.
A study on quinazoline derivatives as EGFR inhibitors developed 3D-QSAR models based on a dataset of 64 analogues. frontiersin.org The resulting CoMFA and CoMSIA models showed strong predictive power for inhibitor efficacy, with high q² and r² values. frontiersin.org Similarly, another investigation on quinazoline derivatives targeting EGFR also yielded reliable CoMFA and CoMSIA models with satisfactory predictability (CoMFA: R²cv=0.681; CoMSIA: R²cv=0.643). tandfonline.com
For antimalarial quinazoline derivatives designed as dihydrofolate reductase (DHFR) inhibitors, both CoMFA (Q² = 0.63, R² = 0.83) and CoMSIA (Q² = 0.584, R² = 0.816) models showed good predictive ability for antimalarial activity. tandfonline.com The CoMSIA model indicated that steric, electrostatic, hydrophobic, and H-bond acceptor fields were key to predicting this activity. tandfonline.com
In the context of osteosarcoma, a 3D-QSAR model was constructed using the CoMSIA method, resulting in a stable and highly predictive model with a Q2 value of 0.63 and an R2 value of 0.987. frontiersin.org The contour maps generated from these models are crucial for guiding the design of new, more potent compounds. frontiersin.orgfrontiersin.org
Table 2: Statistical Parameters of 3D-QSAR Models for Quinazoline Derivatives
| Model Type | Target | q² / Q² / R²cv | r² / R² / R²ncv | r²_pred / R_pred² | Reference |
|---|---|---|---|---|---|
| CoMFA | EGFR | 0.681 | 0.844 | 0.8702 | tandfonline.com |
| CoMSIA | EGFR | 0.643 | 0.874 | 0.6423 | tandfonline.com |
| CoMFA | DHFR (Antimalarial) | 0.63 | 0.83 | 0.70 | tandfonline.com |
| CoMSIA | DHFR (Antimalarial) | 0.584 | 0.816 | 0.73 | tandfonline.com |
| CoMFA | PDGFR | 0.531 | 0.913 | 0.787 | researchgate.net |
| CoMSIA | PDGFR | 0.535 | 0.951 | 0.571 | researchgate.net |
| CoMSIA | Osteosarcoma Target | 0.63 | 0.987 | - | frontiersin.org |
Statistical parameters represent the cross-validated, non-cross-validated, and predictive correlation coefficients, indicating model robustness and predictive power.
2D-QSAR Modeling for Activity Prediction
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These models are then used as 3D queries to screen large compound databases (virtual screening) to find novel molecules with potential activity.
In one study, a pharmacophore model was developed based on a potent model compound and used to screen the eMolecules database, leading to the identification of 19 potential hits. frontiersin.org Another ligand-based drug design strategy used a validated 3D-QSAR pharmacophore model to screen the ASINEX database, which resulted in the identification of three potential acetylcholinesterase inhibitors. nih.gov
For a series of oxazolo[4,5-g]quinazoline-2(1H)-one derivatives, a five-featured pharmacophore model (AAARR: three hydrogen bond acceptors and two aromatic rings) was created. nih.gov This model was used to screen several databases, including Asinex, Chembridge, and Zinc, to discover potential EGFR inhibitors. nih.gov The top-scoring molecules were then subjected to further computational analysis. nih.gov These studies demonstrate how pharmacophore modeling combined with virtual screening serves as an effective tool for identifying promising lead compounds from vast chemical libraries. frontiersin.orgnih.govnih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic properties of a compound. nih.gov These predictions help to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. nih.govdergipark.org.tr
Oral bioavailability and drug-likeness are often assessed using established guidelines like Lipinski's Rule of Five. abap.co.in This rule states that a molecule is more likely to be orally bioavailable if it has a molecular weight ≤500, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value ≤5. abap.co.in
In several studies on quinazoline derivatives, in silico tools were used to predict these properties. For a series of quinazolin-2,4-dione derivatives, compounds 2b and 2c were predicted to have acceptable bioavailability, having satisfied Lipinski's rule without any violations. mdpi.com Similarly, a series of N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivatives all fulfilled Lipinski's Rule of Five, suggesting favorable drug-likeness. dergipark.org.tr These compounds also showed predictions for high human oral absorption, enhancing their clinical potential. dergipark.org.tr The bioavailability score (BS) is another metric, with one study on 4-arylaminoquinazoline derivatives showing excellent physicochemical parameters and drug properties within a reasonable range. ajol.info
Table 3: Predicted Drug-Likeness Properties for Selected Quinazoline Derivatives
| Compound Series | Molecular Weight ( g/mol ) | H-Bond Acceptors | H-Bond Donors | Lipinski Violations | Oral Bioavailability/Drug-Likeness | Reference |
|---|---|---|---|---|---|---|
| Quinazolin-2,4-diones (2b, 2c) | < 500 | Acceptable | Acceptable | 0 | Predicted to have acceptable bioavailability | mdpi.com |
| N-(2-(4-oxo-2-phenyl...)) | - | - | - | 0 | Favorable drug-likeness, high oral absorption | dergipark.org.tr |
| Spiro frontiersin.orgtandfonline.commdpi.comtriazolo[1,5-c]quinazolines | 342.39 - 389.54 | 3 | 2 | 0 | Favorable profiles, promising candidates | mdpi.com |
| 4-arylaminoquinazolines | - | - | - | 0 | Considered as drug-like molecules | ajol.info |
This table synthesizes findings from various studies, showing general compliance of quinazoline derivatives with drug-likeness rules.
Beyond basic drug-likeness, specific physicochemical parameters that influence ADME are also evaluated in silico. These include water solubility (LogS), intestinal absorption, and topological polar surface area (TPSA).
For a series of newly designed quinazoline derivatives, in silico ADMET properties were analyzed using online tools. acs.org The study found that all compounds exhibited high solubility in water, and most showed excellent intestinal absorbance values (above 90%). acs.org In another analysis of spiro frontiersin.orgtandfonline.commdpi.comtriazolo[1,5-c]quinazoline derivatives, TPSA values ranged from 42.74 Ų to 74.22 Ų, well below the 140 Ų threshold associated with poor membrane permeability. mdpi.com This suggests favorable passive diffusion properties for the entire series. mdpi.com The lipophilicity, represented by LogP, is another critical parameter, with values close to 1 suggesting high antimicrobial activity in one study. nih.gov
Table 4: Predicted Physicochemical and ADME Properties for Quinazoline Derivatives
| Property | Predicted Value/Range | Implication for ADME | Reference |
|---|---|---|---|
| Water Solubility (LogS) | High | Good absorption and distribution | acs.org |
| Intestinal Absorption | > 90% for most compounds | High oral bioavailability | acs.org |
| Topological Polar Surface Area (TPSA) | 42.74 - 74.22 Ų | Favorable passive membrane permeability | mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Good (BBB+) | Ability to cross the blood-brain barrier | nih.gov |
| Lipophilicity (LogP) | ~1 | Can influence activity and permeability | nih.gov |
This table provides an overview of key physicochemical parameters and their predicted impact on the ADME profile of various quinazoline derivatives.
Prediction of Oral Bioavailability and Drug-Likeness
In Silico Toxicity (Tox) Prediction
The preclinical safety assessment of any potential drug candidate is paramount. In silico toxicity prediction models serve as a critical first pass to flag potential liabilities. These models use established algorithms and extensive databases of known toxic compounds to predict the likelihood of adverse effects.
Prediction of Mutagenicity and Carcinogenicity Potential
Mutagenicity, the capacity of a chemical to induce genetic mutations, is a significant safety concern due to its correlation with carcinogenicity. For this compound, several computational tools are employed to predict this potential. Software platforms like Lazar, Toxtree, and PreADMET utilize various models, including the statistical-based Quantitative Structure-Activity Relationship (QSAR) approach and decision tree methods, to evaluate the risk. japsonline.comuhamka.ac.id
In a representative analysis, a series of quinazoline derivatives were evaluated for their mutagenic potential using the Ames test model within these platforms. japsonline.comuhamka.ac.id The predictions are often presented as a probability score or a simple positive/negative result. For instance, studies on similar quinazoline structures have shown that while many derivatives are predicted to be non-mutagenic and non-carcinogenic, certain substitutions can increase the risk. researchgate.netnih.gov One study identified that out of a large set of pyrazolylaminoquinazoline derivatives, 35 were predicted to have a mutagenic risk, while others were found to be non-carcinogenic. japsonline.comresearchgate.net This highlights the importance of specific structural features in determining the toxicological profile.
Table 1: Predicted Mutagenicity and Carcinogenicity for Representative Quinazoline Derivatives
| Compound Series | Prediction Tool | Mutagenicity (Ames Test) | Carcinogenicity | Reference |
|---|---|---|---|---|
| Pyrazolylaminoquinazolines | Lazar/CPDB | Predicted risk for 35 derivatives | Some compounds predicted as non-carcinogenic | researchgate.net |
| 1-phenyl-1-(quinazolin-4-yl) ethanols | Toxtree/pkCSM/PreADMET | Negative for lead compounds | Negative for lead compounds | uhamka.ac.id |
| Spiro Current time information in Boston, MA, US.researchgate.netabap.co.intriazolo[1,5-c]quinazolines | In silico models | Minimal potential | Minimal potential | mdpi.com |
| General Quinazolinones | admetSAR | Non-carcinogenic | Non-carcinogenic | nih.gov |
Prediction of Hepatotoxicity and Other Toxicological Endpoints
Hepatotoxicity, or chemical-driven liver damage, is a major reason for drug withdrawal from the market. Computational models like pkCSM and ADMET Predictor are used to forecast this risk. uhamka.ac.idresearchgate.net These tools analyze the chemical structure of this compound and compare it against databases of compounds with known liver effects. Predictions often come in the form of a probability value or a binary classification (e.g., 'low risk' or 'high risk'). For a series of spiro Current time information in Boston, MA, US.researchgate.netabap.co.intriazolo[1,5-c]quinazoline derivatives, hepatotoxicity predictions revealed probability values predominantly below 0.65, suggesting a low likelihood of liver toxicity. mdpi.com
Other critical endpoints include acute oral toxicity, often expressed as an LD50 (lethal dose, 50%) value, and reproductive toxicity. researchgate.netabap.co.in The ProTox-II server, for example, can predict LD50 values and classify compounds into toxicity classes. abap.co.in For many quinazoline derivatives designed for anticancer applications, these in silico tools have predicted a low risk of hepatotoxicity and other toxic effects, marking them as suitable for further development. abap.co.inmdpi.com
Quantum Mechanics Calculations (e.g., DFT-based analyses, MESP, HOMO, LUMO)
Quantum mechanics (QM) calculations provide a deep understanding of the electronic characteristics of a molecule, which are fundamental to its reactivity and interactions with biological targets. frontiersin.org Density Functional Theory (DFT) is a prominent QM method used for these analyses. frontiersin.orgnih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity. physchemres.org A smaller energy gap suggests higher reactivity. physchemres.org
For this compound, these calculations can elucidate its potential to interact with receptor active sites. For example, in a study of quinazoline derivatives as corrosion inhibitors, the compound with the smallest energy gap (4.999 eV) was identified as having the highest reactivity. physchemres.org
The Molecular Electrostatic Potential (MESP) map is another valuable output. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. frontiersin.orgnih.gov This map is crucial for understanding and predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding, with its biological target. frontiersin.org
Table 2: Representative Quantum Chemical Parameters for Quinazoline Derivatives
| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| AYQ | DFT | -7.351 | -2.352 | 4.999 | physchemres.org |
| APQ | DFT | -7.361 | -1.896 | 5.465 | physchemres.org |
| AAQ | DFT | -7.381 | -1.899 | 5.482 | physchemres.org |
Machine Learning Algorithms in Quinazoline Derivative Discovery
Machine learning (ML) is revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets to build predictive models. researchgate.net In the context of quinazoline derivatives, ML algorithms, particularly those used for developing QSAR models, are essential for designing new compounds with enhanced activity and desirable properties. biointerfaceresearch.comacs.org
Techniques such as Support Vector Machines (SVM) and Multiple Linear Regression (MLR) are used to create models that correlate the structural features (molecular descriptors) of quinazoline compounds with their biological activity (e.g., IC50 values). biointerfaceresearch.complos.org For instance, a QSAR study on quinazoline derivatives as anticancer agents used an SVM-based model that showed a strong correlation between the predicted and observed biological activities, with high R² values. biointerfaceresearch.com
These validated QSAR models serve as powerful design tools. By analyzing the model, researchers can identify which molecular descriptors positively or negatively influence activity. acs.org This knowledge allows for the rational, in silico design of new derivatives with modified structures predicted to have superior potency. acs.org These newly designed molecules are then subjected to further computational analysis, such as molecular docking and ADMET predictions, to select the most promising candidates for synthesis and experimental testing. biointerfaceresearch.comacs.org This iterative cycle of prediction, design, and validation significantly accelerates the development of new therapeutic agents. researchgate.net
Table of Compound Names
| Name Used in Article | Full or Series Name |
| This compound | Representative of various quinazoline derivatives |
| Pyrazolylaminoquinazolines | Class of quinazoline derivatives |
| 1-phenyl-1-(quinazolin-4-yl) ethanols | Class of quinazoline derivatives |
| Spiro Current time information in Boston, MA, US.researchgate.netabap.co.intriazolo[1,5-c]quinazolines | Class of spiro-fused quinazoline derivatives |
| AYQ | 3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one |
| APQ | 3-allyl-2-(propylthio) quinazolin-4(3H)-one |
| AAQ | 3-allyl-2-(allylthio) quinazolin-4(3H)-one |
Advanced Analytical Techniques for Research Characterization of Quinazoline Derivative 2
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure of "Quinazoline derivative 2." By interacting with the molecule in distinct ways, different spectroscopic methods offer complementary pieces of information that, when combined, allow for a full structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of "this compound."
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a quinazoline (B50416) derivative, distinct signals are observed for the aromatic protons on the quinazoline core and any substituents, as well as for aliphatic protons if present. nih.govmdpi.com For instance, the protons on the heterocyclic and benzene (B151609) rings of the quinazoline scaffold typically appear as multiplets in the downfield region (δ 7.0-9.0 ppm). dergipark.org.trresearchgate.net The chemical shifts and coupling constants (J values) of these signals are crucial for determining the substitution pattern on the aromatic rings. dergipark.org.tr
Interactive Data Table: Representative ¹H NMR Data for a Quinazoline Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 8.68-8.67 | d | 5.40 |
| Ar-H | 8.09-8.08 | d | 10.09 |
| CH₂ | 3.82 | s | - |
| CH₃ | 2.90 | s | - |
| Ar-H (multiplet) | 6.6-6.9 | m | - |
| Note: This table is a representative example based on data from synthesized quinazoline derivatives. scispace.comdergipark.org.tr Actual values will vary depending on the specific structure and solvent. |
¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic). For quinazolinone derivatives, the carbonyl carbon (C=O) of the amide group is a characteristic signal appearing significantly downfield (δ 161.1–161.6 ppm). nih.gov Aromatic and heterocyclic carbons typically resonate in the range of δ 110-160 ppm. mdpi.com
Interactive Data Table: Representative ¹³C NMR Data for a Quinazoline Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 168.77 |
| Aromatic/Heterocyclic C | 149.59 - 109.68 |
| C=N | 157.5 |
| Aliphatic CH₂ | 51.33 |
| Aliphatic CH₃ | 25.26 |
| Note: This table is a representative example based on data from synthesized quinazoline derivatives. scispace.comdergipark.org.tr Actual values will vary depending on the specific structure and solvent. |
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural insights by showing correlations between nuclei. COSY spectra reveal proton-proton couplings, helping to piece together adjacent fragments of the molecule. mdpi.com HSQC spectra correlate directly bonded proton and carbon atoms, which is invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of "this compound" and to gain insights into its structure through fragmentation patterns. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. mdpi.commdpi.com
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M+) peak reveals the molecular weight. orientjchem.org The molecule may also break apart into smaller, charged fragments. The pattern of these fragment ions is a unique fingerprint of the molecular structure and can help to confirm the arrangement of atoms and functional groups within the molecule. orientjchem.org For example, the fragmentation of a quinazolinone ring can lead to characteristic daughter ions. researchgate.net
Interactive Data Table: Representative Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | 332.0946 | Molecular ion (protonated) |
| Fragment 1 | 298.1334 | Loss of a specific substituent |
| Fragment 2 | 316.1240 | Characteristic fragment of the quinazoline core |
| Note: This table is a representative example based on data from synthesized quinazoline derivatives. mdpi.com The fragmentation pattern is highly dependent on the specific structure. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Information
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "this compound." orientjchem.org The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending). nih.gov Key characteristic absorption bands for a quinazolinone derivative would include:
C=O stretching: A strong absorption band around 1690 cm⁻¹ for the amide carbonyl group. scispace.com
C=N stretching: An absorption around 1575 cm⁻¹. scispace.com
Aromatic C=C stretching: Bands in the region of 1620-1450 cm⁻¹. scispace.com
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. orientjchem.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure of "this compound." nih.gov The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores (light-absorbing groups) within the molecule. beilstein-journals.org For quinazoline derivatives, absorption bands are typically observed in the UV region, often with multiple peaks corresponding to different electronic transitions within the aromatic system. orientjchem.orgnih.gov For instance, λmax values around 215 nm, 248 nm, and 299 nm have been reported for some quinazolinone derivatives. orientjchem.org
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of quinazoline derivatives. tandfonline.comresearchgate.nettandfonline.com The method separates components of a mixture based on their differential partitioning between a stationary phase (typically a column packed with silica-based material) and a liquid mobile phase. nih.govpharmjournal.ru
For "this compound," a reversed-phase HPLC method is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. tandfonline.comtandfonline.com The composition of the mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, can be optimized to achieve good separation. tandfonline.comresearchgate.net The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a specific set of conditions. By comparing the peak area of "this compound" to that of any impurities, its purity can be accurately determined. The method can be validated for linearity, accuracy, and precision to ensure reliable results. nih.gov
Interactive Data Table: Representative HPLC Parameters
| Parameter | Condition |
| Column | OmniSpher C18 |
| Mobile Phase | Acetonitrile:0.1 M Ammonium Acetate (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 330 nm |
| Retention Time | Specific to the compound under these conditions |
| Note: This table is a representative example based on data from published methods. nih.gov Conditions must be optimized for each specific analyte. |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique that can be used for the analysis of volatile and thermally stable compounds. For "this compound" to be analyzed by GC, it must possess these properties. In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.
When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a valuable tool for identifying the components of a reaction mixture. researchgate.netnih.gov For less volatile quinazoline derivatives, derivatization may be necessary to increase their volatility for GC analysis.
X-ray Crystallography for Three-Dimensional Structural Determination of this compound and Its Complexes
The application of single-crystal X-ray diffraction has been pivotal in confirming the structures of novel synthesized quinazoline derivatives. In a representative study, a 4-arylaminoquinazoline derivative was synthesized, and its structure was unequivocally confirmed through this technique. ajol.info The analysis revealed the molecule's precise spatial arrangement and the subtle interactions governing its crystal packing.
The crystallographic data obtained allows for a detailed examination of the molecular geometry. For instance, analysis of one such 4-arylaminoquinazoline derivative, designated as compound 5aX, showed that it crystallizes in a monoclinic system with the space group P21/c. ajol.info The unit cell parameters, which define the size and shape of the crystal's repeating unit, were determined with high precision. ajol.info
Crystallographic Data for a Representative 4-Arylaminoquinazoline Derivative (5aX)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.3637(4) |
| b (Å) | 12.7902(2) |
| c (Å) | 13.2240(5) |
| α (°) | 90 |
| β (°) | 117.030(5) |
| γ (°) | 90 |
| Volume (ų) | 1862.75(12) |
| Z | 2 |
This table presents the unit cell parameters for a specific 4-arylaminoquinazoline derivative, providing a foundational understanding of its solid-state structure. ajol.info
Beyond the fundamental structure, X-ray crystallography elucidates the conformational flexibility of these derivatives. For example, studies on 2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone, referred to as compound 2 in its initial study, and its analogues have revealed how small structural changes can lead to different preferred conformations in the solid state. One analogue was found to adopt an extended conformation, while another adopted a folded one. nih.gov This conformational variance can have significant implications for the molecule's ability to bind to biological targets.
Structural Analysis of Quinazoline Derivative Complexes
X-ray crystallography is also indispensable for characterizing the structure of metal complexes involving quinazoline derivatives. The coordination of a metal ion to a quinazoline ligand can significantly alter the electronic and steric properties of the molecule, leading to novel chemical and physical behaviors.
An example is the characterization of a green ruthenium(II) complex, trans-[RuCl2(L2)2], where L2 is the quinazoline derivative 6-pyridin-yl-benzo researchgate.netresearchgate.netimidazo[1,2-c]quinazoline. researchgate.net The formation of this complex involves the in situ oxidation of the initial ligand. researchgate.nettandfonline.com Another study detailed the crystal structures of several transition metal(II) complexes with halogenated quinazoline derivatives, revealing mononuclear complexes with distinct coordination geometries. mdpi.com
Similarly, the interaction of quinazoline-2,4(1H,3H)-dione derivatives with biological macromolecules, such as enzymes, has been visualized using X-ray crystallography. In research aimed at developing new PARP-1/2 inhibitors, the cocrystal structures of a lead compound with the target enzymes were solved. drugbank.com This analysis provided a detailed picture of the binding mode, showing key hydrogen bonds between the quinazoline-dione moiety and amino acid residues like Gly863 and Ser904, as well as π–π stacking interactions with Tyr907 within the enzyme's active site. drugbank.com Such detailed structural information is invaluable for structure-based drug design and the optimization of inhibitor potency and selectivity.
Hydrogen Bonding and Supramolecular Assembly
The crystal structures of quinazoline derivatives are often stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly important in defining the supramolecular assembly. In the crystal of a 4-arylaminoquinazoline derivative, hydrogen bonds involving amine and hydroxyl groups were identified, linking the molecules together. ajol.info For quinazoline-2,4(1H,3H)-dione, intermolecular N—H⋯O hydrogen bonds create centrosymmetric dimers, which are further connected into a two-dimensional network. researchgate.net These interactions, along with π–π stacking, dictate the packing of the molecules in the crystal. researchgate.netresearchgate.net
Hydrogen Bond Data for a Representative 4-Arylaminoquinazoline Derivative (5aX)
| Donor-H···Acceptor | d(D-H) / Å | d(H-A) / Å | d(D-A) / Å | ∠(D-H-A) / ° |
|---|---|---|---|---|
| N(8)-H(8)A···O(1) | 0.86 | 2.11 | 2.931(4) | 160.2 |
| N(4)-H(4)···O(4) | 0.86 | 2.08 | 2.911(4) | 160.9 |
| O(7)-H(7)···N(2) | 0.82 | 2.03 | 2.847(5) | 171.5 |
This table details the hydrogen bond geometry within the crystal structure of a specific 4-arylaminoquinazoline derivative, highlighting the key interactions that stabilize the crystal lattice. ajol.info
Challenges and Future Research Directions for Quinazoline Derivative 2
Strategies for Overcoming Acquired Resistance Mechanisms in Target Systems
A significant hurdle in the long-term efficacy of targeted therapies is the development of acquired resistance. For quinazoline-based inhibitors, particularly those targeting protein kinases like EGFR, resistance can emerge through various mechanisms. bohrium.com These include secondary mutations in the target protein's ATP-binding site, amplification of the target gene, or activation of alternative signaling pathways. ekb.egmdpi.com
Key strategies being explored to circumvent these resistance mechanisms include:
Irreversible Covalent Inhibition: Designing derivatives that form a permanent covalent bond with the target protein. This approach can be effective against resistance caused by mutations that lower binding affinity for reversible inhibitors. For example, incorporating a Michael acceptor moiety can facilitate covalent bonding with cysteine residues in the kinase binding site. mdpi.com
Targeting Mutant Forms: Developing next-generation derivatives specifically designed to inhibit the most common clinically observed mutant forms of the target protein. Research has shown that novel anilinoquinazoline (B1252766) derivatives can be designed to display potent inhibition against resistant cell lines like H1975, which harbors the L858R/T790M EGFR mutation. mdpi.com
Inhibiting Resistance-Conferring Proteins: Another approach is to target proteins that contribute to multidrug resistance, such as the breast cancer resistance protein (ABCG2) or P-glycoprotein. emanresearch.orgtandfonline.com Certain quinazoline-tetrahydroisoquinoline hybrids have demonstrated the ability to reverse P-glycoprotein-mediated resistance. tandfonline.com
Addressing Altered Drug Transport: In some cases, resistance arises from impaired drug transport into the cell or decreased polyglutamation, a process that traps the drug intracellularly. nih.govnih.gov Future derivatives could be optimized for better cellular uptake and retention, potentially by modifying their physicochemical properties to utilize different transport mechanisms.
Development of Novel Derivatization and Hybridization Strategies for Enhanced Potency and Selectivity
Chemical modification of the core quinazoline (B50416) scaffold is a primary strategy for improving therapeutic properties. Novel derivatization and molecular hybridization are at the forefront of this effort, aiming to create new chemical entities with superior potency, enhanced selectivity, and the ability to overcome resistance. nih.govrsc.org
Derivatization: The quinazoline ring offers multiple positions (e.g., C-2, C-4, C-6) for chemical modification, allowing for fine-tuning of its biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions can significantly influence potency and target engagement. For example, introducing a p-methoxy phenyl styryl group at the C-2 position and a phenylamino (B1219803) group at the C-4 position has been shown to enhance EGFR inhibitory activity. ekb.eg
Molecular Hybridization: This innovative approach involves combining the quinazoline pharmacophore with another biologically active moiety to create a single hybrid molecule. humanjournals.comnih.gov This can lead to synergistic effects, multi-target activity, and improved pharmacokinetic profiles. rsc.org
| Hybrid Class | Target/Activity | Example Compound/Finding | Reference |
|---|---|---|---|
| Quinazoline-Thiazole | EGFR Inhibition | Hybrid 5 showed an EGFR IC₅₀ of 18.29 nM and was comparable to 5-fluorouracil (B62378) against MCF-7 cells. | tandfonline.com |
| Quinazoline-Indole | Overcoming Drug Resistance | Hybrid 25 was more sensitive to doxorubicin-resistant K562R cancer cells than to drug-sensitive cells. | tandfonline.com |
| Quinazoline-Hydroxamic Acid | HDAC Inhibition / Multidrug Resistance | Hybrid 54 was a potent HDAC8 inhibitor and showed excellent activity against multidrug-resistant K562R cells. | tandfonline.com |
| Quinazoline-2-Indolinone | Selective PI3Kα Inhibition | Compound 8 exhibited a PI3Kα IC₅₀ of 9.11 nM and was selective over other PI3K isoforms. | nih.gov |
Exploration of Multi-Target Approaches for Complex Disease Treatment
Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. rsc.org The traditional "one drug, one target" paradigm is frequently insufficient for these conditions. Consequently, there is growing interest in developing multi-target-directed ligands (MTDLs) from the quinazoline scaffold, which can modulate several disease-relevant targets simultaneously. ekb.egnih.gov
This strategy offers the potential for enhanced therapeutic efficacy, a lower likelihood of drug resistance, and a better side-effect profile compared to combination therapies using multiple drugs. rsc.orgnih.gov
In Oncology: Research is actively pursuing dual- and multi-kinase inhibitors. Quinazoline derivatives have been designed as dual inhibitors of EGFR/VEGFR, EGFR/HDAC, and EGFR/FGFR-2, targeting both tumor cell proliferation and angiogenesis. ekb.egmdpi.comnih.gov Some derivatives have also been shown to inhibit both microtubule polymerization and receptor tyrosine kinases, combining cytotoxic and antiangiogenic effects in a single molecule. nih.gov
In Neurodegenerative Diseases: For conditions like Alzheimer's disease, quinazoline derivatives are being developed to concurrently inhibit key enzymes like cholinesterases and β-secretase, while also preventing the aggregation of β-amyloid and Tau proteins. nih.govmdpi.com A recently synthesized derivative, compound AV-2, showed balanced inhibition of human cholinesterase and β-secretase, prevented amyloid aggregation, and demonstrated cognitive improvement in in vivo models. nih.gov
Advances in Designing Target-Specific Modulators
While multi-target approaches are valuable, the ability to design highly selective modulators for a single, specific target remains a critical goal. Advances in rational drug design and screening technologies have enabled the development of quinazoline derivatives with exceptional potency and specificity.
A key example is the development of modulators for β-glucocerebrosidase (GCase), an enzyme linked to synucleinopathies like Parkinson's disease. Through high-throughput screening, an initial class of quinazoline inhibitors was identified. acs.org Subsequent rational design and SAR studies led to a new series of derivatives with single-digit nanomolar potency and high selectivity for GCase over other lysosomal enzymes. acs.org
Other successful examples of target-specific design include:
Selective PI3Kα Inhibitors: By hybridizing quinazoline and 2-indolinone scaffolds, researchers developed compound 8, a highly potent and selective inhibitor of the PI3Kα isoform, which is frequently mutated in cancer. nih.gov
Bacterial Efflux Pump Inhibitors: To combat antibiotic resistance, quinazoline derivatives have been designed to specifically inhibit the AcrB efflux pump in bacteria, thereby restoring the efficacy of existing antibiotics. mdpi.comnih.gov
Diacylglycerol Kinase α (DGK-α) Modulators: Using structure-based computational design, a novel class of spiro bohrium.comekb.egmdpi.comtriazolo[1,5-c]quinazolines was identified as promising and selective modulators of DGK-α, a target implicated in cancer and immune dysfunction. bohrium.com
Integration of Quinazoline Derivative 2 Research with Emerging Technologies and Methodologies
The discovery and development of novel therapeutics like this compound are being significantly accelerated by the integration of emerging technologies. These tools allow for more rapid and cost-effective design, prediction of properties, and identification of promising candidates.
| Technology/Methodology | Application in Quinazoline Research | Reference |
|---|---|---|
| In Silico Drug Design | Utilizing molecular docking, QSAR, and molecular dynamics to predict binding affinity, optimize structures, and understand interaction mechanisms with targets like EGFR. | nih.govresearchgate.net |
| High-Throughput Screening (HTS) | Screening large chemical libraries to identify initial "hit" compounds with desired biological activity, such as inhibitors of fungal intron splicing or GCase. | acs.orgacs.org |
| Structure-Based Drug Design (SBDD) | Using the 3D structure of a target protein to rationally design potent and selective inhibitors. | nih.gov |
| Advanced Permeability Assays | Employing methods like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to predict a compound's ability to cross the blood-brain barrier. | nih.gov |
| Fragment-Based Drug Discovery (FBDD) | Identifying small molecular fragments that bind to a target and then growing or combining them to create a more potent lead compound. |
These computational and experimental technologies create a powerful synergy. In silico methods can narrow down vast chemical spaces to a manageable number of high-priority candidates for synthesis and testing, while HTS can identify novel scaffolds that can then be optimized using structure-based design. acs.orgnih.gov This integrated approach streamlines the drug discovery pipeline, saving time and resources.
Roadmap for Translating Pre-clinical Insights into Further Research Stages
The transition from a promising pre-clinical candidate to a clinically evaluated therapeutic is a complex, multi-stage process fraught with challenges. bnos.org.uknih.gov For a compound like this compound, a clear roadmap is essential for successful translation.
Lead Optimization & Candidate Selection: The initial lead compound must be chemically modified to optimize multiple parameters simultaneously (potency, selectivity, solubility, metabolic stability, and low toxicity). This phase involves the synthesis and screening of hundreds of analogues to select a single clinical candidate. rsztnc.org Intellectual property protection through patent filing is crucial at this stage. rsztnc.org
In-depth Pre-clinical Studies: The selected candidate undergoes rigorous testing. This includes:
Pharmacokinetics (PK): Studying how the drug is absorbed, distributed, metabolized, and excreted (ADME) in animal models.
Pharmacodynamics (PD): Demonstrating that the drug engages its target in a living organism and has the desired biological effect.
Toxicology: Extensive safety studies to identify potential adverse effects and determine a safe starting dose for human trials.
Formulation Development: Creating a stable, manufacturable formulation for clinical administration.
Navigating the Regulatory Landscape: This is a critical and often difficult step. bnos.org.uk It involves compiling all pre-clinical data into a comprehensive package for regulatory agencies (e.g., an Investigational New Drug (IND) application for the FDA) to gain approval to begin human trials.
Clinical Trials:
Phase 1: The first studies in humans, typically a small group of healthy volunteers, to assess safety, tolerability, and pharmacokinetics. rsztnc.org
Phase 2: Studies in a larger group of patients to evaluate the drug's efficacy for the intended disease and to further assess its safety. rsztnc.org
Phase 3: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the new drug to standard treatments.
The translation from pre-clinical to clinical success is a major bottleneck in drug development. nih.gov A strategic, well-resourced plan that anticipates challenges in manufacturing, regulation, and clinical trial design is paramount for this compound to realize its full therapeutic potential.
Q & A
Q. How can researchers integrate mixed-methods approaches to study quinazoline derivatives?
Q. What strategies address solubility and stability issues in quinazoline derivatives during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
